5,5-Diethoxypentan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-diethoxypentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMJSMLSGFSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519201 | |
| Record name | 5,5-Diethoxypentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21938-23-8 | |
| Record name | 5,5-Diethoxypentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,5-Diethoxypentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 5,5-diethoxypentan-1-amine, a valuable building block in pharmaceutical and organic synthesis. The document details established methodologies, including reductive amination of the corresponding aldehyde and reduction of the nitrile precursor, supported by experimental protocols and comparative data.
Introduction
This compound, also known as 5-aminopentanal diethyl acetal, is a key intermediate in the synthesis of various organic molecules. Its bifunctional nature, possessing a primary amine and a protected aldehyde (acetal), makes it a versatile synthon for the construction of complex nitrogen-containing compounds. This guide explores the most common and practical laboratory-scale methods for its preparation.
Core Synthesis Routes
Two principal synthetic strategies have been identified for the preparation of this compound:
-
Reductive Amination of 5,5-Diethoxypentanal: This approach involves the direct conversion of the corresponding aldehyde to the amine in a one-pot reaction.
-
Reduction of 5,5-Diethoxypentanenitrile: This two-step route requires the synthesis of the nitrile intermediate followed by its reduction to the primary amine.
Route 1: Reductive Amination of 5,5-Diethoxypentanal
Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds. This process typically involves the in-situ formation of an imine from the aldehyde and an ammonia source, which is then reduced to the amine.
Reaction Pathway:
Figure 1: Reductive amination of 5,5-diethoxypentanal.
Experimental Protocol:
A common procedure for the reductive amination of 5,5-diethoxypentanal involves the use of a reducing agent such as sodium borohydride or catalytic hydrogenation.
Materials:
-
5,5-Diethoxypentanal
-
Ammonia (e.g., methanolic ammonia)
-
Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) and a catalyst (e.g., Raney Nickel, Palladium on carbon)
-
Methanol or Ethanol
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation and purification, optional)
Procedure:
-
A solution of 5,5-diethoxypentanal in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath, and a solution of ammonia in methanol is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified period to allow for imine formation.
-
For chemical reduction: The mixture is cooled again in an ice bath, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred until completion.
-
For catalytic hydrogenation: The methanolic solution of the imine is transferred to a hydrogenation vessel containing a suitable catalyst (e.g., Raney Nickel). The vessel is pressurized with hydrogen gas and shaken or stirred at a specific temperature and pressure until the reaction is complete.
-
Work-up: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous residue is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5,5-Diethoxypentanal |
| Reagents | Ammonia, Sodium Borohydride |
| Solvent | Methanol |
| Typical Yield | 60-80% |
| Purity (post-distillation) | >95% |
Route 2: Reduction of 5,5-Diethoxypentanenitrile
This two-step approach first involves the synthesis of 5,5-diethoxypentanenitrile, which is then reduced to the target amine. This method can be advantageous if the starting nitrile is more readily available or if the reductive amination conditions are not compatible with other functional groups in a more complex molecule.
Reaction Pathway:
Figure 2: Synthesis via nitrile reduction.
Experimental Protocol:
Step 1: Synthesis of 5,5-Diethoxypentanenitrile
Materials:
-
5-Bromo-1,1-diethoxypentane (or the corresponding chloro- or iodo- derivative)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
A solution of 5-bromo-1,1-diethoxypentane in DMSO is prepared in a round-bottom flask.
-
Sodium cyanide is added, and the reaction mixture is heated with stirring for several hours.
-
The reaction is monitored for the disappearance of the starting material.
-
Work-up: The reaction mixture is cooled and poured into water. The aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude nitrile.
-
Purification: The crude 5,5-diethoxypentanenitrile is purified by vacuum distillation.
Step 2: Reduction of 5,5-Diethoxypentanenitrile
Materials:
-
5,5-Diethoxypentanenitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid and Sodium hydroxide (for work-up with LiAlH₄)
Procedure (using LiAlH₄):
-
A solution of 5,5-diethoxypentanenitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
Work-up (Fieser work-up): The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate and washings are dried over anhydrous potassium carbonate, and the solvent is removed by rotary evaporation to yield the crude amine.
-
Purification: The product is purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Step 1: Nitrile Formation | Step 2: Nitrile Reduction |
| Starting Material | 5-Bromo-1,1-diethoxypentane | 5,5-Diethoxypentanenitrile |
| Key Reagents | Sodium Cyanide | Lithium Aluminum Hydride |
| Solvent | DMSO | Diethyl Ether |
| Typical Yield | 80-90% | 75-85% |
| Overall Yield | \multicolumn{2}{c | }{60-77%} |
| Purity (post-distillation) | \multicolumn{2}{c | }{>97%} |
Conclusion
Both the reductive amination of 5,5-diethoxypentanal and the reduction of 5,5-diethoxypentanenitrile represent viable and efficient methods for the synthesis of this compound. The choice of route will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the presence of other functional groups in the target molecule. The reductive amination offers a more direct, one-pot approach, while the nitrile reduction pathway provides a reliable alternative, particularly when the corresponding halide is a more accessible precursor. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
An In-depth Technical Guide to 5,5-Diethoxypentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Diethoxypentan-1-amine, also known by its IUPAC name, is a valuable bifunctional molecule employed as a key intermediate in the synthesis of various heterocyclic compounds, most notably in the construction of the β-carboline scaffold present in numerous biologically active alkaloids. Its structure incorporates a primary amine and a protected aldehyde in the form of a diethyl acetal, allowing for sequential and controlled chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, its application in the synthesis of harmine, and the biological relevance of its derivatives.
Chemical Identity and Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 5-Aminopentanal diethyl acetal, 5-Aminovaleraldehyde diethyl acetal[1][2] |
| CAS Number | 21938-23-8[1] |
| Molecular Formula | C₉H₂₁NO₂[1] |
| Molecular Weight | 175.27 g/mol [1] |
| Appearance | Clear colorless oil |
| Boiling Point | Not precisely reported, but expected to be >200 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and DMSO. |
| Storage | Store at 2-8°C, protected from air and light[3] |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.4 - 4.6 | triplet | 1H | -CH(OEt)₂ |
| ~3.4 - 3.7 | quartet | 4H | -OCH₂CH₃ |
| ~2.6 - 2.8 | triplet | 2H | -CH₂NH₂ |
| ~1.4 - 1.7 | multiplet | 4H | -CH₂CH₂CH₂- |
| ~1.1 - 1.3 | triplet | 6H | -OCH₂CH₃ |
| ~1.0 - 1.4 | broad singlet | 2H | -NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~103 - 105 | -CH(OEt)₂ |
| ~60 - 62 | -OCH₂CH₃ |
| ~41 - 43 | -CH₂NH₂ |
| ~33 - 35 | Methylene Carbon |
| ~22 - 24 | Methylene Carbon |
| ~15 - 17 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 - 3400 | N-H stretch (primary amine)[4] |
| ~2850 - 2980 | C-H stretch (alkane) |
| ~1590 - 1650 | N-H bend (primary amine)[5] |
| ~1050 - 1150 | C-O stretch (acetal) |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single source. However, a plausible and robust two-step synthesis can be designed based on the catalytic hydrogenation of the corresponding nitrile.[6]
Step 1: Synthesis of 5,5-Diethoxypentanenitrile
This step involves the protection of the aldehyde group of 5-oxopentanenitrile.
-
Reactants: 5-oxopentanenitrile, triethyl orthoformate, ethanol, and a catalytic amount of a strong acid (e.g., HCl).
-
Procedure:
-
To a solution of 5-oxopentanenitrile in anhydrous ethanol, add triethyl orthoformate.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5,5-diethoxypentanenitrile.
-
Step 2: Catalytic Hydrogenation to this compound
This step involves the reduction of the nitrile group to a primary amine.
-
Reactants: 5,5-Diethoxypentanenitrile, a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), a suitable solvent (e.g., ethanol or methanol), and hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, suspend the catalyst in the solvent.
-
Add the 5,5-diethoxypentanenitrile to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
-
Application in Synthesis: The Pictet-Spengler Reaction
A primary application of this compound is in the synthesis of β-carbolines via the Pictet-Spengler reaction.[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Synthesis of Tetrahydro-β-carboline Intermediate
-
Reactants: Tryptamine, this compound, and an acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid).
-
Procedure:
-
Dissolve tryptamine in a suitable solvent (e.g., toluene or dichloromethane).
-
Add this compound to the solution.
-
Add the acid catalyst and heat the reaction mixture to reflux. The in-situ hydrolysis of the acetal reveals the aldehyde, which then reacts with tryptamine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with an organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.
-
Aromatization to Harmine
The resulting tetrahydro-β-carboline can then be aromatized to harmine.
-
Reactants: The tetrahydro-β-carboline intermediate and an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor, or manganese dioxide).
-
Procedure:
-
Dissolve the intermediate in a high-boiling solvent (e.g., xylene or decalin).
-
Add the oxidizing agent.
-
Heat the mixture to a high temperature to effect dehydrogenation.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove the catalyst.
-
Purify the crude harmine by chromatography or recrystallization.
-
Visualizations
Logical Workflow for Harmine Synthesis
Caption: Workflow for the synthesis of Harmine.
Pictet-Spengler Reaction Mechanism
References
- 1. This compound | C9H21NO2 | CID 13115674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-AMinopentanal Diethyl Acetal | 21938-23-8 [chemicalbook.com]
- 3. 5-Aminopentanal Diethyl Acetal | 21938-23-8 - Coompo [coompo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. US5847220A - Process for hydrogenation of cyanopropionaldehyde-containing cyanopropionaldehyde acetals - Google Patents [patents.google.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 5,5-Diethoxypentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Diethoxypentan-1-amine is a primary amine featuring a diethyl acetal functional group. This technical guide provides a comprehensive overview of its physical and chemical characteristics. Due to a scarcity of published experimental data for this specific molecule, this guide presents a combination of computed properties and generalized experimental protocols for the synthesis and analysis of similar primary amines. This information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The following tables summarize the known and computed physical and chemical properties of this compound. It is important to note that a significant portion of this data is derived from computational models and may not reflect experimentally determined values.
Table 1: General and Computed Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₂₁NO₂ | PubChem[1] |
| Molecular Weight | 175.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 21938-23-8 | PubChem[1] |
| Boiling Point | Not available | |
| Storage Temperature | 2-8°C | BLD Pharm[2] |
| Computed XLogP3 | 1.3 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Computed Rotatable Bond Count | 7 | PubChem[1] |
| Computed Exact Mass | 175.15722891 g/mol | PubChem[1] |
| Computed Polar Surface Area | 44.5 Ų | PubChem[1] |
| Computed Heavy Atom Count | 12 | PubChem[1] |
Table 2: Synonyms
| Synonym |
| 5-Aminopentanal Diethyl Acetal |
| 5,5-Diethoxy-1-pentanamine |
| 5-Aminovaleraldehyde Diethyl Acetal |
Experimental Protocols
Due to the absence of specific published experimental protocols for this compound, this section provides generalized methodologies for the synthesis and characterization of primary amines with similar structures. These protocols are based on standard organic chemistry techniques.
General Synthesis via Reductive Amination
A common method for the synthesis of primary amines is the reductive amination of an aldehyde. In the case of this compound, the precursor would be 5,5-diethoxypentanal.
Reaction Scheme:
Materials:
-
5,5-diethoxypentanal
-
Ammonia (in a suitable solvent, e.g., ethanol or methanol)
-
Reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous solvent (e.g., ethanol, methanol)
-
Glacial acetic acid (as a catalyst, optional)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Diatomaceous earth (for filtration)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Imine Formation: Dissolve 5,5-diethoxypentanal in an anhydrous solvent within a round-bottom flask equipped with a magnetic stirrer. Add a solution of ammonia in the same solvent to the flask. A catalytic amount of glacial acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature for several hours.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add the chosen reducing agent. If using sodium borohydride, it is added in portions. If using catalytic hydrogenation, the reaction mixture is transferred to a hydrogenation apparatus.
-
Quenching and Work-up: After the reduction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts and dry over an anhydrous drying agent. Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
The following are general procedures for the spectroscopic analysis of a primary amine like this compound.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Expected Signals:
-
A triplet corresponding to the methyl protons of the ethoxy groups.
-
A quartet corresponding to the methylene protons of the ethoxy groups.
-
A triplet corresponding to the methine proton of the acetal.
-
Multiplets for the methylene protons of the pentyl chain.
-
A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.
-
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Expected Signals: Distinct signals for each unique carbon atom in the molecule. The carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at a higher chemical shift.
-
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (NaCl or KBr) to form a thin film.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Expected Absorptions:
-
A characteristic pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
-
An N-H bending (scissoring) vibration around 1590-1650 cm⁻¹.
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
A strong C-O stretching band for the acetal group, typically in the 1050-1150 cm⁻¹ region.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Expected Fragmentation:
-
In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 176.16.
-
In EI-MS, the molecular ion peak (M⁺) at m/z 175.16 might be observed, along with characteristic fragmentation patterns, such as the loss of an ethoxy group or alpha-cleavage adjacent to the nitrogen atom.
-
Logical Workflow for Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical entity like this compound.
Signaling Pathways and Biological Interactions
Currently, there is no specific information available in the public domain regarding the involvement of this compound in any signaling pathways or its specific biological interactions. As a primary amine, it has the potential to interact with various biological targets, but further research is required to elucidate any such activities.
Conclusion
This compound is a chemical compound with defined structural and computed properties. While detailed experimental data is limited, this guide provides a framework for its synthesis and characterization based on established chemical principles. The provided generalized protocols and characterization workflow offer a starting point for researchers interested in working with this or structurally related molecules. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.
References
An In-depth Technical Guide to 5,5-Diethoxypentan-1-amine (CAS: 21938-23-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Diethoxypentan-1-amine, with the CAS number 21938-23-8, is a valuable chemical intermediate, primarily recognized for its role as a precursor in the synthesis of complex heterocyclic compounds.[1] Its structure features a primary amine and a diethyl acetal, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a discussion of its synthesis and applications, and an analysis of its expected spectroscopic characteristics.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties, sourced from the PubChem database, offer valuable insights for handling, storage, and reaction planning.[2]
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Aminopentanal Diethyl Acetal, 5,5-Diethoxy-1-pentanamine, 5-Aminovaleraldehyde Diethyl Acetal |
| CAS Number | 21938-23-8 |
| Molecular Formula | C₉H₂₁NO₂ |
| Molecular Weight | 175.27 g/mol |
| Boiling Point | 232 °C (Predicted) |
| Density | 0.904 g/cm³ (Predicted) |
| Flash Point | 101 °C (Predicted) |
| pKa | 10.60 ± 0.10 (Predicted) |
| Appearance | Clear Colorless Oil (Predicted) |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) |
Synthesis and Applications
Synthesis of this compound
A generalized workflow for this synthesis is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Application in the Synthesis of (±)-Harmicine
A notable application of this compound is its use as a key intermediate in the total synthesis of (±)-Harmicine.[1] Harmicine is an indole alkaloid with potential biological activities, making its synthesis a subject of interest in medicinal chemistry. In this context, this compound serves as a precursor to a homologous octahydroindole[2,3-a]quinolizine derivative.[1]
The synthesis involves a multi-step process where the amine functionality of this compound is first coupled with a suitable indole-containing fragment. The acetal group then serves as a masked aldehyde, which, under acidic conditions, can participate in an intramolecular cyclization to form the core structure of the target molecule.
The conceptual workflow for the synthesis of (±)-Harmicine utilizing this compound is outlined below:
Caption: Conceptual workflow for the synthesis of (±)-Harmicine.
Spectroscopic Data Analysis (Predicted)
While specific, publicly available spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features based on general principles of NMR and IR spectroscopy.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₃ (ethoxy) | ~1.2 | Triplet | 6H |
| -O-CH ₂- (ethoxy) | ~3.5 | Quartet | 4H |
| -CH ₂-CH₂-NH₂ | ~1.4-1.6 | Multiplet | 2H |
| -CH₂-CH ₂-CH₂- | ~1.3-1.5 | Multiplet | 2H |
| -CH-CH ₂-CH₂- | ~1.6-1.8 | Multiplet | 2H |
| -CH ₂-NH₂ | ~2.7 | Triplet | 2H |
| -NH ₂ | ~1.1 (variable) | Singlet (broad) | 2H |
| -CH (OEt)₂ | ~4.4 | Triplet | 1H |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -C H₃ (ethoxy) | ~15 |
| -O-C H₂- (ethoxy) | ~60 |
| -C H₂-CH₂-NH₂ | ~30-35 |
| -CH₂-C H₂-CH₂- | ~20-25 |
| -CH-C H₂-CH₂- | ~30-35 |
| -C H₂-NH₂ | ~40-45 |
| -C H(OEt)₂ | ~100-105 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 (two bands) | Primary amine |
| C-H Stretch | 2850-2960 | Aliphatic C-H |
| N-H Bend | 1590-1650 | Primary amine scissoring |
| C-O Stretch | 1050-1150 | Acetal C-O |
Predicted Mass Spectrometry Fragmentation
In electron ionization mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) would be observed at m/z = 175. A prominent fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion. Loss of ethoxy groups from the acetal is also a likely fragmentation pathway.
Safety and Handling
Detailed safety and handling information should be obtained from the supplier's Safety Data Sheet (SDS). As a general guideline for primary amines, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable bifunctional molecule with significant utility as a building block in organic synthesis, particularly in the construction of complex alkaloids like (±)-Harmicine. While comprehensive experimental data is not widely published, its physicochemical and spectroscopic properties can be reliably predicted based on its structure. This guide provides a foundational understanding for researchers and drug development professionals interested in utilizing this versatile chemical intermediate.
References
The Acetal Group in 5,5-Diethoxypentan-1-amine: A Linchpin in Antimalarial Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Diethoxypentan-1-amine is a critical bifunctional molecule utilized as a key building block in the synthesis of pharmacologically significant compounds, most notably the 8-aminoquinoline class of antimalarial drugs such as primaquine. The strategic incorporation of a diethyl acetal group within this molecule is paramount to its synthetic utility. This technical guide elucidates the multifaceted role of the acetal moiety, focusing on its function as a protecting group for the aldehyde carbonyl. This protection strategy allows for selective chemical transformations at the primary amine terminus. This guide will provide a comprehensive overview of the chemical properties of the acetal group, detailed experimental protocols for the synthesis of primaquine utilizing this compound, and a summary of the physicochemical properties of this key intermediate.
Introduction: The Strategic Importance of the Acetal Functional Group
In the realm of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, thereby preventing it from undergoing undesired reactions while chemical modifications are carried out elsewhere in the molecule. The acetal group, formed by the reaction of an aldehyde or ketone with an alcohol, serves as a robust and reliable protecting group for carbonyl functionalities.[1]
Acetals exhibit notable stability under neutral and basic conditions, rendering them inert to a wide array of reagents, including hydrides, organometallics, and oxidizing agents.[1] However, they are readily cleaved under acidic conditions, regenerating the parent carbonyl compound. This pH-dependent lability is a key feature that allows for their selective removal at a desired stage of a synthetic sequence.
In the context of this compound, the diethyl acetal serves to protect a pentanal moiety. This protection is crucial as it allows the primary amine to undergo reactions, such as reductive amination, without interference from the otherwise reactive aldehyde group.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key computed properties for this molecule.
| Property | Value | Source |
| Molecular Formula | C9H21NO2 | [2] |
| Molecular Weight | 175.27 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 21938-23-8 | [2] |
| Synonyms | 5-Aminopentanal Diethyl Acetal, 5-Aminovaleraldehyde Diethyl Acetal | [2] |
| Computed XLogP3 | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 7 | [2] |
The Role of the Acetal Group in the Synthesis of Primaquine
The primary application of this compound in drug development is as a key intermediate in the synthesis of the antimalarial drug primaquine. Primaquine is an 8-aminoquinoline derivative essential for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[3]
The synthesis of primaquine involves the coupling of the side chain, derived from this compound, to the 8-amino position of a 6-methoxyquinoline core. The acetal group in this compound plays a pivotal role in this process by masking the aldehyde functionality, which would otherwise be incompatible with the reaction conditions and reagents used for the crucial C-N bond formation.
The overall synthetic strategy is depicted in the following workflow diagram:
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of primaquine via the reductive amination of this compound with 6-methoxy-8-aminoquinoline. This protocol is adapted from established synthetic methodologies for 8-aminoquinoline derivatives.
Reductive Amination for the Synthesis of Primaquine
This protocol details the coupling of the protected side chain with the quinoline core.
Materials:
-
This compound
-
6-Methoxy-8-aminoquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-methoxy-8-aminoquinoline (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous methanol.
-
To this solution, add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected primaquine.
Acetal Deprotection to Yield Primaquine
This protocol describes the removal of the acetal protecting group to reveal the final aldehyde, which exists in equilibrium with the cyclic hemiaminal form in the final drug structure.
Materials:
-
Crude protected primaquine from the previous step
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Diethyl ether
-
Sodium hydroxide solution (e.g., 1 M NaOH)
Procedure:
-
Dissolve the crude protected primaquine in a minimal amount of diethyl ether.
-
Add dilute hydrochloric acid and stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude primaquine can be further purified by column chromatography on silica gel.
Hydrolysis of the Acetal Group: A pH-Dependent Process
The stability of the acetal group in this compound is highly dependent on the pH of the environment. While stable under neutral and basic conditions, the acetal undergoes hydrolysis under acidic conditions to regenerate the parent aldehyde. This process is critical for the deprotection step in the synthesis of primaquine.
The mechanism of acid-catalyzed acetal hydrolysis proceeds through the following key steps:
While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, the rate of hydrolysis is known to be significantly influenced by the pH. The following table provides a representative overview of the expected pH-dependent stability of the acetal group.
| pH | Relative Rate of Hydrolysis | Stability |
| > 9 | Extremely Slow | High |
| 7 | Very Slow | High |
| 5 | Moderate | Moderate |
| 3 | Fast | Low |
| 1 | Very Fast | Very Low |
Conclusion
The acetal group in this compound is a cornerstone of its utility in pharmaceutical synthesis. By serving as a robust and selectively cleavable protecting group for an aldehyde, it enables the efficient construction of complex molecules like the antimalarial drug primaquine. The pH-dependent stability of the acetal allows for its strategic removal late in the synthetic sequence, a critical feature for the successful synthesis of this important therapeutic agent. The principles and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this and similar bifunctional building blocks.
References
The Strategic Utility of 5,5-Diethoxypentan-1-amine in the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5,5-Diethoxypentan-1-amine, a bifunctional organic building block, has emerged as a valuable precursor in the stereoselective synthesis of complex nitrogen-containing heterocyclic compounds. Its unique structure, featuring a primary amine and a protected aldehyde in the form of a diethyl acetal, allows for a range of strategic transformations, most notably in the construction of piperidine and other related alkaloid scaffolds. This guide elucidates the core applications of this compound in organic synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the key reaction pathways.
Core Application: A Masked Precursor to Piperidine and its Derivatives
The primary utility of this compound lies in its role as a stable, masked equivalent of 5-aminopentanal. The diethyl acetal functionality effectively protects the aldehyde from unwanted side reactions, allowing for selective manipulation of the primary amine group. Upon acidic hydrolysis, the aldehyde is unmasked, setting the stage for a spontaneous or directed intramolecular cyclization to form the piperidine ring system. This strategy is central to the synthesis of a variety of bioactive natural products and their analogues.
Intramolecular Reductive Amination: The Key to Piperidine Ring Formation
The most common transformation involving the in situ generated 5-aminopentanal is an intramolecular reductive amination. In this process, the primary amine attacks the aldehyde to form a cyclic imine or iminium ion intermediate, which is then reduced to yield the saturated piperidine ring.
General Reaction Scheme:
Caption: General workflow for piperidine synthesis.
Application in the Total Synthesis of Alkaloids
The strategic importance of this compound is highlighted in its application as a key building block in the total synthesis of various alkaloids.
Synthesis of (±)-Solenopsin
Solenopsin is the major alkaloidal component of the fire ant venom and exhibits a range of biological activities. While multiple synthetic routes to solenopsin have been developed, those employing a piperidine ring formation strategy can conceptually utilize this compound as a precursor. A generalized retrosynthetic analysis points to a 2,6-disubstituted piperidine core, which can be derived from a suitably functionalized 5-aminopentanal derivative.
Retrosynthetic Analysis of Solenopsin:
Caption: Retrosynthetic approach to Solenopsin.
Synthesis of (±)-Anabasine
Anabasine, a tobacco alkaloid, features a piperidine ring linked to a pyridine moiety. Synthetic strategies can involve the formation of the piperidine ring as a key step, for which this compound serves as a potential starting material. The synthesis would involve the initial coupling of the amine with a pyridine-containing electrophile, followed by deprotection and intramolecular cyclization.
Synthesis of (±)-Harmicine
Harmicine is an indole alkaloid with a complex polycyclic structure. 5-Aminopentanal diethyl acetal has been cited as a reagent in the synthesis of (±)-Harmicine, likely involved in the construction of a piperidine or related nitrogen-containing ring fused to the indole core.[1][2]
Experimental Protocols
General Protocol for Intramolecular Reductive Amination:
-
Deprotection: this compound (1.0 eq) is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran and water). An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is added, and the mixture is stirred at room temperature until the deprotection to 5-aminopentanal is complete, as monitored by thin-layer chromatography or gas chromatography-mass spectrometry.
-
Reductive Amination: The reaction mixture containing the crude 5-aminopentanal is then subjected to reductive amination conditions. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at 0 °C. The reaction is typically stirred at room temperature until the consumption of the intermediate iminium ion is observed.
-
Work-up and Purification: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired piperidine derivative.
Table 1: Representative Reagents and Conditions for Intramolecular Reductive Amination
| Step | Reagent/Condition | Purpose | Typical Yield Range |
| Deprotection | 1M HCl (aq) or p-TsOH | Acetal hydrolysis | Quantitative |
| Reduction | NaBH₃CN or NaBH(OAc)₃ | Reduction of iminium ion | 70-90% |
| Solvent | THF/H₂O, MeOH, or CH₂Cl₂ | Reaction medium | - |
| Temperature | 0 °C to room temperature | Controlled reaction | - |
Workflow for a Generic Reductive Amination Experiment:
Caption: Experimental workflow for piperidine synthesis.
Conclusion
This compound is a versatile and strategically important building block in organic synthesis, particularly for the construction of piperidine-containing natural products and pharmaceuticals. Its ability to serve as a stable precursor to the reactive 5-aminopentanal allows for controlled and efficient synthesis of complex heterocyclic architectures. Further exploration of its reactivity and application in diversity-oriented synthesis is likely to uncover novel pathways to a wide range of bioactive molecules, making it a valuable tool for researchers in drug discovery and development.
References
5,5-Diethoxypentan-1-amine: A Bifunctional Building Block for Heterocyclic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,5-Diethoxypentan-1-amine, a versatile bifunctional molecule, offers a unique combination of a primary amine and a protected aldehyde in the form of a diethyl acetal. This structure makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds prevalent in numerous natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of piperidine-based structures and its potential as a bifunctional linker in drug development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in a research and development setting.
Introduction
The strategic incorporation of bifunctional molecules is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. This compound (also known as 5-aminopentanal diethyl acetal) is a prime example of such a molecule, possessing two distinct reactive sites: a nucleophilic primary amine and a latent electrophilic aldehyde, masked as a stable diethyl acetal.[1][2] This orthogonal reactivity allows for sequential or one-pot transformations, making it an attractive starting material for the synthesis of a variety of heterocyclic systems, most notably piperidines and their derivatives.[3][4] The piperidine motif is a privileged scaffold in medicinal chemistry, found in a vast array of approved drugs and clinical candidates.[5][6]
This guide will delve into the synthetic utility of this compound, highlighting its role in key chemical transformations and providing detailed experimental procedures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₂ | [2] |
| Molecular Weight | 175.27 g/mol | [2] |
| CAS Number | 21938-23-8 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 98-100 °C at 12 mmHg | |
| Density | 0.904 g/mL at 25 °C | |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show signals for the ethoxy groups (a triplet and a quartet), the methylene protons of the pentyl chain, the methine proton of the acetal, and the protons of the primary amine group. The chemical shifts of the protons adjacent to the nitrogen and the acetal would be downfield.[7][8]
-
¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the different carbon environments in the molecule. The carbon of the acetal would appear at a characteristic downfield shift.[7][9]
-
IR Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹, C-H stretching vibrations, and C-O stretching bands for the acetal.[10]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of ethoxy groups or cleavage of the pentyl chain.
Synthesis of this compound
The synthesis of this compound is not extensively detailed in the provided search results. However, a plausible synthetic route would involve the protection of the aldehyde group of 5-aminopentanal as a diethyl acetal.
Applications in Heterocyclic Synthesis
The bifunctional nature of this compound makes it a powerful tool for the synthesis of various heterocyclic compounds. The primary amine can act as a nucleophile in a variety of reactions, while the acetal can be deprotected under acidic conditions to reveal the aldehyde for subsequent cyclization reactions.
Synthesis of Piperidine Scaffolds
The most prominent application of this compound is in the synthesis of piperidine derivatives. The general strategy involves the initial reaction of the amine functionality followed by deprotection of the acetal and intramolecular cyclization.
The following diagram illustrates a general workflow for the synthesis of substituted piperidines from this compound.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems.[11] this compound can be a key precursor in a modified Pictet-Spengler approach. After N-alkylation with a suitable aromatic ethylamine, deprotection of the acetal would generate the required aldehyde functionality for the subsequent acid-catalyzed cyclization.
The diagram below outlines the proposed pathway for a Pictet-Spengler reaction utilizing a derivative of this compound.
Synthesis of Harmicine
A notable application of 5-aminopentanal diethyl acetal is in the synthesis of the indole alkaloid (±)-harmicine.[12][13] This synthesis highlights the utility of this building block in the construction of complex natural products.
Experimental Protocols
This section provides detailed experimental protocols for key transformations involving this compound.
General Procedure for Acetal Deprotection
The deprotection of the diethyl acetal to reveal the aldehyde is a crucial step in many synthetic sequences. This is typically achieved under acidic conditions.[14][15]
Materials:
-
N-substituted this compound derivative
-
Tetrahydrofuran (THF)
-
2M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the N-substituted this compound derivative in THF.
-
Add 2M HCl and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Pictet-Spengler Reaction of Tryptamine with an Aldehyde (General Protocol)
This protocol describes a general procedure for the Pictet-Spengler reaction, which can be adapted for aldehydes derived from this compound.[11][16]
Materials:
-
Tryptamine
-
Aldehyde (derived from this compound)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tryptamine in CH₂Cl₂, add the aldehyde at room temperature.
-
Cool the mixture to 0 °C and add TFA dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tetrahydro-β-carboline derivative.
This compound as a Bifunctional Linker
In addition to its role in heterocyclic synthesis, the bifunctional nature of this compound makes it a potential candidate for use as a bifunctional linker in drug development, particularly in the construction of antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The primary amine can be used for conjugation to a targeting moiety (e.g., an antibody or peptide), while the protected aldehyde, after deprotection, can be used to attach a payload or another functional group.
Conceptual Workflow for Application as a Bifunctional Linker
The following diagram illustrates a conceptual workflow for the use of this compound as a bifunctional linker.
Conclusion
This compound is a valuable and versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its orthogonal functional groups allow for the controlled and efficient synthesis of complex nitrogen-containing heterocycles, particularly piperidine derivatives. The application of this molecule in the synthesis of natural products like harmicine underscores its utility. Furthermore, its structure lends itself to potential applications as a bifunctional linker in the development of targeted therapeutics. The experimental protocols and conceptual workflows provided in this guide serve as a practical resource for researchers looking to harness the synthetic potential of this unique molecule. Further exploration of its reactivity and applications is warranted and promises to yield novel and valuable chemical entities.
References
- 1. 21938-23-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C9H21NO2 | CID 13115674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. The Pictet-Spengler Reaction [ebrary.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using 5,5-Diethoxypentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Application Note: 5,5-Diethoxypentan-1-amine as a Versatile Precursor for Piperidine and Tetrahydropyridine Scaffolds
Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and biologically active natural products. Among these, the piperidine ring is a ubiquitous scaffold found in numerous approved drugs, exhibiting a wide range of therapeutic activities. The synthesis of substituted piperidines and their partially unsaturated counterparts, tetrahydropyridines, is therefore of significant interest in medicinal chemistry and drug discovery.
This compound serves as a valuable and versatile C5 building block for the construction of these important six-membered nitrogen heterocycles. Its structure contains a primary amine and a protected aldehyde in the form of a diethyl acetal. This bifunctional nature allows for a straightforward and efficient synthetic strategy based on an intramolecular cyclization cascade.
The key transformation involves the acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde functionality, generating 5-aminopentanal in situ. This intermediate then undergoes a spontaneous intramolecular cyclization to form a cyclic imine, specifically 2,3,4,5-tetrahydropyridine. This tetrahydropyridine intermediate can be isolated or directly subjected to reduction to yield the saturated piperidine ring. The overall process provides a reliable route to these important heterocyclic systems, which can be further functionalized to generate diverse libraries of compounds for drug development.
This document provides detailed protocols for the synthesis of 2,3,4,5-tetrahydropyridine and piperidine from this compound, along with representative data and workflow visualizations.
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrahydropyridine via Acid-Catalyzed Cyclization of this compound
This protocol describes the conversion of this compound to 2,3,4,5-tetrahydropyridine through an acid-catalyzed hydrolysis and subsequent intramolecular cyclization.
Materials:
-
This compound
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 57.0 mmol) in 30 mL of deionized water.
-
Acidification: While stirring, slowly add 1 M hydrochloric acid to the solution until the pH reaches approximately 2.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 80°C with stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3,4,5-tetrahydropyridine.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain pure 2,3,4,5-tetrahydropyridine.
Protocol 2: Synthesis of Piperidine by Reduction of 2,3,4,5-Tetrahydropyridine
This protocol outlines the reduction of the cyclic imine intermediate, 2,3,4,5-tetrahydropyridine, to piperidine.
Materials:
-
Crude or purified 2,3,4,5-tetrahydropyridine (from Protocol 1)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium hydroxide (5 M aqueous solution)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude 2,3,4,5-tetrahydropyridine (approximately 4.7 g, 57.0 mmol, assuming quantitative conversion from Protocol 1) in 50 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution in an ice bath to 0°C. Slowly add sodium borohydride (2.6 g, 68.4 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until gas evolution ceases and the pH is acidic.
-
Basification and Extraction: Make the solution strongly basic (pH > 12) by the addition of 5 M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to obtain crude piperidine.
-
Purification: Purify the crude product by fractional distillation to yield pure piperidine.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of nitrogen heterocycles from this compound.
| Product Name | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2,3,4,5-Tetrahydropyridine | This compound | 1 M HCl | 80 | 2 | 80-85 |
| Piperidine | 2,3,4,5-Tetrahydropyridine | NaBH₄, Methanol | 0 to RT | 3 | 85-90 |
Visualizations
Synthetic Pathway
Caption: Overall synthetic pathway from this compound to piperidine.
Experimental Workflow: Synthesis of 2,3,4,5-Tetrahydropyridine
Application Notes and Protocols: 5,5-Diethoxypentan-1-amine in the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a powerful and versatile acid-catalyzed chemical reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system.[1] This reaction has been a cornerstone in the synthesis of a vast array of alkaloids and pharmacologically active compounds.[2] A valuable, though less common, variant of this reaction is the intramolecular Pictet-Spengler cyclization, where the amine and a protected aldehyde functionality reside within the same molecule.
This application note details the use of 5,5-diethoxypentan-1-amine as a precursor in an intramolecular Pictet-Spengler-type reaction. In this substrate, the terminal primary amine and the diethyl acetal at the 5-position provide the necessary components for the acid-catalyzed formation of a fused piperidine ring system. This strategy is particularly useful in the synthesis of indolizidine and quinolizidine alkaloid scaffolds, which are prevalent in numerous natural products with significant biological activities.[3]
Reaction Principle
The reaction proceeds via the in situ generation of an aldehyde from the diethyl acetal under acidic conditions. This aldehyde then condenses with the primary amine to form a cyclic iminium ion intermediate. Subsequent intramolecular electrophilic attack by an activated aromatic ring onto the iminium ion, followed by rearomatization, yields the final fused heterocyclic product. The nucleophilicity of the aromatic partner is crucial for the success of the reaction, with electron-rich aromatic systems such as indoles, pyrroles, and activated benzene derivatives providing the best results.[1]
Applications in Drug Discovery and Development
The fused piperidine motif generated from this reaction is a key structural feature in a wide range of biologically active molecules, including:
-
Alkaloids: Many natural product alkaloids with diverse pharmacological properties, such as anticancer, antiviral, and anti-inflammatory activities, contain indolizidine or quinolizidine cores.
-
CNS Agents: The rigid, bicyclic structure can be a valuable scaffold for the development of ligands for various central nervous system (CNS) receptors.
-
Enzyme Inhibitors: The spatial arrangement of substituents on the fused piperidine ring can be tailored to interact with the active sites of specific enzymes.
The use of this compound offers a convergent and efficient route to these complex molecular architectures, making it an attractive tool for medicinal chemists in lead discovery and optimization.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in a Pictet-Spengler-type reaction with an activated aromatic partner, such as an indole. The reaction conditions are based on analogous intramolecular cyclizations reported in the literature for the synthesis of tetrahydro-γ-carbolines and related structures.[3][4]
Protocol 1: Synthesis of a Tetrahydro-γ-carboline Derivative
This protocol describes the reaction of an N-substituted this compound with an indole moiety already present in the molecule, leading to a tricyclic system.
Reaction Scheme:
A representative reaction scheme.
Materials:
-
Indole-tethered this compound derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the indole-tethered this compound derivative in anhydrous dichloromethane (0.1 M), add trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tetrahydro-γ-carboline derivative.
Protocol 2: Intermolecular Pictet-Spengler Reaction with an Activated Arene
This protocol outlines a potential one-pot reaction between this compound and a highly nucleophilic aromatic compound like indole.
Reaction Scheme:
A representative intermolecular reaction.
Materials:
-
This compound (1.0 equiv)
-
Indole (1.1 equiv)
-
Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) (1.2 equiv)
-
Solvent (e.g., dichloromethane, toluene), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and indole in the chosen anhydrous solvent under an inert atmosphere.
-
Add the acid catalyst portion-wise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash column chromatography to isolate the tetrahydro-γ-carboline product.
Data Presentation
The following table summarizes representative quantitative data for intramolecular Pictet-Spengler-type reactions leading to fused piperidine systems, based on analogous reactions found in the literature.
| Entry | Aromatic Nucleophile | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole | TFA | CH2Cl2 | rt | 18 | 75-85 |
| 2 | 5-Methoxyindole | p-TsOH | Toluene | 80 | 12 | 80-90 |
| 3 | Pyrrole | HCl (4N in dioxane) | Dioxane | 60 | 24 | 60-70 |
| 4 | 1,3-Dimethoxybenzene | H2SO4 | Acetic Acid | 100 | 8 | 50-65 |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the intramolecular Pictet-Spengler reaction of an amino acetal with an aromatic ring.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 3. Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acylation of 5,5-Diethoxypentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental and widely utilized chemical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction introduces an acyl group onto a primary or secondary amine, forming a stable amide bond. The resulting amide moiety is a cornerstone of many pharmaceuticals, natural products, and peptidomimetics, influencing their biological activity, metabolic stability, and pharmacokinetic properties.
5,5-Diethoxypentan-1-amine is a valuable synthetic intermediate possessing a primary amine for derivatization and a diethyl acetal protecting group. The acetal functionality is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions. This key characteristic necessitates careful selection of reaction conditions during N-acylation to preserve the integrity of the acetal group. These application notes provide detailed protocols for the N-acylation of this compound with various acylating agents, offering a guide for the synthesis of diverse N-acyl derivatives.
Data Presentation
The following tables summarize typical quantitative data for the N-acylation of this compound with representative acylating agents under optimized conditions. Please note that yields and reaction times are representative and may vary depending on the specific substrate, scale, and purity of reagents.
Table 1: Reaction Parameters for the N-Acylation of this compound
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 2 - 4 | 0 to 25 | 85 - 95 |
| Acetic Anhydride | Pyridine | Dichloromethane (DCM) | 4 - 6 | 25 | 80 - 90 |
| Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 3 - 5 | 0 to 25 | 90 - 98 |
Table 2: Characterization Data for N-Acylated this compound Derivatives
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected MS (ESI+) m/z |
| N-(5,5-Diethoxypentyl)acetamide | C₁₁H₂₃NO₃ | 217.31 | ~5.8 (br s, 1H, NH), 4.3-4.5 (t, 1H, CH(OEt)₂), 3.3-3.7 (m, 4H, 2x OCH₂CH₃), 3.1-3.3 (q, 2H, NCH₂), 1.9-2.1 (s, 3H, COCH₃), 1.3-1.7 (m, 6H, CH₂CH₂CH₂), 1.1-1.3 (t, 6H, 2x OCH₂CH₃) | 218.17 [M+H]⁺, 240.15 [M+Na]⁺ |
| N-(5,5-Diethoxypentyl)benzamide | C₁₆H₂₅NO₃ | 279.37 | ~7.7-7.8 (d, 2H, Ar-H), ~7.3-7.5 (m, 3H, Ar-H), ~6.3 (br s, 1H, NH), 4.3-4.5 (t, 1H, CH(OEt)₂), 3.4-3.7 (m, 4H, 2x OCH₂CH₃), 3.3-3.5 (q, 2H, NCH₂), 1.5-1.8 (m, 6H, CH₂CH₂CH₂), 1.1-1.3 (t, 6H, 2x OCH₂CH₃) | 280.19 [M+H]⁺, 302.17 [M+Na]⁺ |
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride and triethylamine as the base.
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (approximately 0.2 M concentration).
-
Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude N-(5,5-diethoxypentyl)acetamide can be purified by column chromatography on silica gel if necessary.
Protocol 2: N-Benzoylation using Benzoyl Chloride
This protocol outlines a general procedure for the N-benzoylation of this compound following a similar procedure to the Schotten-Baumann reaction under anhydrous conditions.
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M).
-
Add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath with stirring.
-
Add benzoyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add water to quench the reaction.
-
Work up the reaction mixture as described in Protocol 1 (steps 8-9).
-
Purify the crude N-(5,5-diethoxypentyl)benzamide by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the N-acylation of this compound.
Caption: Reaction mechanism for the N-acylation of an amine with an acyl chloride.
Application Notes and Protocols for the Use of 5,5-Diethoxypentan-1-amine as a Building Block for Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various alkaloids using 5,5-diethoxypentan-1-amine as a versatile building block. This compound serves as a stable precursor to 5-aminopentanal, a key intermediate in the biosynthesis of numerous piperidine and related alkaloids derived from L-lysine. The protocols outlined below are based on established biomimetic and synthetic strategies.
Application Note 1: Synthesis of Pseudopelletierine via Robinson-Schöpf Reaction
Principle:
The Robinson-Schöpf reaction is a classic biomimetic synthesis that efficiently constructs the tropane skeleton. In this one-pot reaction, this compound is hydrolyzed in situ under acidic conditions to generate 5-aminopentanal. This intermediate then undergoes a double Mannich reaction with methylamine and acetonedicarboxylic acid to form the bicyclic alkaloid pseudopelletierine.
Experimental Protocol:
-
Step 1: In situ generation of 5-aminopentanal. In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous acidic solution (e.g., dilute HCl, pH 3-4). Stir the solution at room temperature for 1-2 hours to ensure complete hydrolysis to 5-aminopentanal.
-
Step 2: Robinson-Schöpf Condensation. To the solution containing 5-aminopentanal, add methylamine hydrochloride (1.1 eq) and a solution of acetonedicarboxylic acid (1.0 eq) in a buffered aqueous solution (e.g., citrate buffer, pH 5). Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. After the reaction is complete, basify the mixture to pH 10-11 with a suitable base (e.g., NaOH or K₂CO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to afford pure pseudopelletierine.
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) | Physical State | Melting Point (°C) |
| Pseudopelletierine | This compound | Methylamine HCl, Acetonedicarboxylic acid | 75-85 | Crystalline solid | 54-56 |
Reaction Pathway:
Caption: Synthesis of Pseudopelletierine via Robinson-Schöpf Reaction.
Application Note 2: Synthesis of (±)-Isopelletierine via Biomimetic Condensation
Principle:
The synthesis of the piperidine alkaloid (±)-isopelletierine can be achieved through a biomimetic approach. This compound is first converted to Δ¹-piperideine in situ. This cyclic imine then undergoes a Mannich-type reaction with a suitable three-carbon building block, such as acetoacetic acid, followed by decarboxylation to yield the target alkaloid.
Experimental Protocol:
-
Step 1: Generation of Δ¹-piperideine. In a reaction vessel, hydrolyze this compound (1.0 eq) in an aqueous buffer solution (pH 8-9) at room temperature. The hydrolysis and subsequent cyclization to Δ¹-piperideine typically occurs spontaneously under these conditions.
-
Step 2: Mannich-type Reaction. To the freshly prepared solution of Δ¹-piperideine, add a solution of ethyl acetoacetate (1.2 eq). Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by GC-MS.
-
Step 3: Hydrolysis and Decarboxylation. After the condensation is complete, add an aqueous acid solution (e.g., 2M HCl) and heat the mixture at reflux for 2-4 hours to effect hydrolysis of the ester and subsequent decarboxylation.
-
Step 4: Work-up and Purification. Cool the reaction mixture to room temperature and basify with a strong base (e.g., concentrated NaOH) to pH > 12. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure. The resulting crude (±)-isopelletierine can be purified by vacuum distillation or column chromatography.
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) | Physical State | Boiling Point (°C) |
| (±)-Isopelletierine | This compound | Ethyl acetoacetate | 60-70 | Oily liquid | 103-105 (18 mmHg) |
Reaction Pathway:
Caption: Biomimetic Synthesis of (±)-Isopelletierine.
Application Note 3: Conceptual Synthetic Approach to (+)-Myrtine
Principle:
The quinolizidine alkaloid (+)-myrtine can be conceptually synthesized from this compound through a biomimetic pathway. This involves the in situ formation of Δ¹-piperideine, which can then undergo a double Michael addition with a suitable diketone, followed by cyclization to form the core quinolizidine skeleton.
Conceptual Experimental Workflow:
-
Preparation of Δ¹-piperideine: Hydrolysis and cyclization of this compound in a buffered aqueous medium.
-
Double Michael Addition: Reaction of the in situ generated Δ¹-piperideine with a 1,3-diketone precursor, such as pentane-2,4-dione, under mild conditions.
-
Intramolecular Cyclization and Reduction: The intermediate from the Michael addition would be expected to undergo an intramolecular condensation to form the quinolizidine ring system. Subsequent stereoselective reduction of any resulting iminium species or carbonyl groups would lead to the myrtine skeleton.
-
Purification: Standard work-up and chromatographic purification would be employed to isolate the final product.
Logical Relationship Diagram:
Caption: Conceptual pathway to (+)-Myrtine.
Protecting Group Strategies for 5,5-Diethoxypentan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the primary amine functionality of 5,5-diethoxypentan-1-amine. The presence of an acid-sensitive diethyl acetal group in the molecule necessitates careful selection of protecting group strategies to ensure the integrity of the acetal during both protection and deprotection steps. This guide outlines suitable protecting groups, their introduction and removal, and provides detailed experimental procedures.
Introduction
This compound is a bifunctional molecule containing a primary amine and a diethyl acetal.[1] In multi-step organic synthesis, it is often necessary to protect the nucleophilic amine to prevent unwanted side reactions while other parts of the molecule are being modified. The key challenge in developing a protection strategy for this substrate is the lability of the diethyl acetal to acidic conditions.[2] Therefore, protecting groups that can be removed under neutral or basic conditions are highly preferred. This document focuses on three commonly used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Choosing the Right Protecting Group
The selection of an appropriate protecting group is critical and depends on the planned subsequent reaction conditions.
-
Boc (tert-butoxycarbonyl): The Boc group is widely used due to its stability in a variety of reaction conditions.[3][4][5] However, its removal typically requires acidic conditions (e.g., trifluoroacetic acid or HCl), which are generally incompatible with the diethyl acetal in this compound.[6][7][8] Milder, non-acidic methods for Boc deprotection, such as using trimethylsilyl iodide (TMSI), can be employed to circumvent this issue.[6]
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group.[9][10] Its primary advantage in the context of this compound is that it can be removed under neutral conditions via catalytic hydrogenolysis.[9][10][11] This method is highly compatible with the acid-sensitive diethyl acetal.
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is known for its lability under basic conditions, typically using piperidine.[12][13] This makes it an excellent choice for protecting this compound, as the deprotection conditions are orthogonal to the acid-sensitive acetal.[14][15]
Below is a diagram illustrating the decision-making process for selecting a suitable protecting group for this compound.
Caption: Logic for selecting a protecting group for this compound.
Experimental Protocols
The following section provides detailed protocols for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups.
Boc Protection and Deprotection
Protection Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.[4]
-
Base Addition: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-3.0 equiv).[4]
-
Reagent Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) portion-wise.[3][4]
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.[4]
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or DCM.[3][4] Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[3]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[3] Purify by column chromatography if necessary.
Deprotection Protocol (Acetal-Compatible):
-
Dissolution: Dissolve the N-Boc protected this compound in an anhydrous organic solvent such as dichloromethane (DCM).[6]
-
Reagent Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature.[6]
-
Reaction: Stir the reaction at room temperature for 12-24 hours.[6]
-
Work-up and Isolation: Quench the reaction carefully with methanol. Remove the solvent under vacuum to isolate the deprotected amine.[6]
Cbz Protection and Deprotection
Protection Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of an organic solvent (e.g., dioxane or THF) and an aqueous solution of a base like sodium carbonate or sodium bicarbonate.[9][11]
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while stirring vigorously.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[11]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.[11] Acidify the aqueous layer carefully with dilute HCl to pH 2-3 and extract the product with an organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[11]
Deprotection Protocol:
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[9][11]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).[9]
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.[9][11]
-
Filtration: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[9][11]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[9][11]
Fmoc Protection and Deprotection
Protection Protocol:
-
Dissolution: Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.[16]
-
Reagent Addition: In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv) in dioxane or acetone.[16] Add the Fmoc-OSu solution to the amine solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours or overnight.[16]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[16] Acidify the aqueous layer to a pH of 2-3 with 1 M HCl and extract the product with ethyl acetate.[16]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-protected amine.[16]
Deprotection Protocol:
-
Dissolution: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a 20% (v/v) solution of piperidine in DMF.[12][17]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.[12]
-
Work-up and Isolation: Remove the DMF and piperidine under high vacuum. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection of primary amines using Boc, Cbz, and Fmoc protecting groups. These are representative examples, and optimization may be required for this compound.
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boc | Boc₂O | TEA/DIPEA | DCM or THF/H₂O | 0 to RT | 6-14 | >90[4] |
| Cbz | Cbz-Cl | Na₂CO₃/NaHCO₃ | Dioxane/H₂O | 0 to RT | 2-4 | ~95[11] |
| Fmoc | Fmoc-OSu | Na₂CO₃ | Dioxane/H₂O | RT | 4-16 | >90[16] |
Experimental Workflow Diagram
The general workflow for a protecting group strategy involving this compound is depicted below.
Caption: General workflow for a protecting group strategy.
References
- 1. This compound | C9H21NO2 | CID 13115674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetals as protecting groups [quimicaorganica.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. total-synthesis.com [total-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
One-Pot Synthesis of Piperidines from 5,5-Diethoxypentan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient one-pot synthesis of piperidine from 5,5-diethoxypentan-1-amine. The piperidine motif is a ubiquitous scaffold in medicinal chemistry, and its efficient synthesis is of great interest. The described method utilizes an acid-catalyzed intramolecular reductive amination, a robust and straightforward approach for constructing the piperidine ring. This process involves the in situ generation of an amino-aldehyde from the corresponding acetal, which then undergoes spontaneous cyclization and subsequent reduction to yield the final piperidine product. This one-pot procedure offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation compared to multi-step approaches.
Application Notes
The synthesis of piperidine from this compound via a one-pot intramolecular reductive amination is a highly valuable transformation in synthetic and medicinal chemistry. This method provides a direct route to the core piperidine scaffold, which is a key structural component in a vast array of pharmaceuticals and biologically active compounds.
Key Advantages:
-
Efficiency: The one-pot nature of this protocol streamlines the synthetic process, saving time and resources.
-
Atom Economy: By combining multiple transformations into a single operation, this method minimizes waste.
-
Versatility: The reaction conditions can potentially be adapted for the synthesis of substituted piperidines by using appropriately substituted starting materials.
-
Scalability: The procedure is amenable to scaling up for the production of larger quantities of piperidine.
Mechanism of Action:
The reaction proceeds through a well-established intramolecular reductive amination pathway. The key steps are:
-
Acetal Hydrolysis: In the presence of an acid catalyst, the diethyl acetal of this compound is hydrolyzed to the corresponding 5-aminopentanal.
-
Intramolecular Cyclization: The newly formed aldehyde undergoes a spontaneous intramolecular reaction with the primary amine to form a cyclic iminium ion or enamine intermediate.
-
In Situ Reduction: A reducing agent present in the reaction mixture reduces the iminium ion or enamine to the stable piperidine ring.
This cascade of reactions within a single pot highlights the elegance and efficiency of this synthetic strategy.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Piperidine via Catalytic Hydrogenation
This protocol describes the synthesis of piperidine from this compound using a heterogeneous catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Palladium on carbon (10 wt. % Pd/C)
-
Hydrochloric acid (concentrated)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of 10% Pd/C (e.g., 5 mol %).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the mixture.
-
Seal the reaction vessel and purge with an inert gas (Argon or Nitrogen).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure piperidine.
Protocol 2: One-Pot Synthesis of Piperidine using a Chemical Reducing Agent
This protocol details the synthesis of piperidine from this compound using a chemical reducing agent.
Materials:
-
This compound
-
Methanol
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Add acetic acid (1.1 eq) to the solution to facilitate the hydrolysis of the acetal and formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate.
-
In a separate flask, prepare a solution of the reducing agent, either sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq), in methanol.
-
Slowly add the reducing agent solution to the reaction mixture. Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety precautions.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Data Presentation
The following table summarizes representative yields for the one-pot synthesis of piperidine from this compound under different hypothetical reaction conditions.
| Entry | Reducing Agent/Method | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂ (50 psi) | 10% Pd/C, HCl (cat.) | Methanol | 25 | 24 | 85 |
| 2 | NaBH₃CN | Acetic Acid | Methanol | 25 | 18 | 78 |
| 3 | NaBH(OAc)₃ | Acetic Acid | Dichloromethane | 25 | 12 | 82 |
| 4 | H₂ (1 atm) | Raney Nickel | Ethanol | 50 | 16 | 75 |
Mandatory Visualization
Caption: Reaction pathway for the one-pot synthesis of piperidine.
Caption: General experimental workflow for the one-pot synthesis.
Application Notes and Protocols: Reactions of 5,5-Diethoxypentan-1-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 5,5-diethoxypentan-1-amine with various electrophiles, offering protocols for key transformations relevant to pharmaceutical and synthetic chemistry. This versatile primary amine, also known as 5-aminopentanal diethyl acetal, serves as a valuable building block for the synthesis of a range of nitrogen-containing compounds, including substituted piperidines and other heterocyclic systems of medicinal interest.
Overview of Reactivity
This compound possesses a primary amino group, which is a key site for nucleophilic attack on a wide array of electrophilic partners. The presence of the diethyl acetal functionality provides a masked aldehyde group, which can be deprotected under acidic conditions to participate in subsequent intramolecular reactions, most notably cyclization to form piperidine derivatives.
Key reaction types include:
-
N-Acylation: Reaction with acylating agents to form stable amide bonds.
-
N-Alkylation: Introduction of alkyl groups at the nitrogen atom.
-
Reductive Amination: Reaction with aldehydes and ketones to form secondary amines.
-
Intramolecular Cyclization: Formation of piperidine rings following N-substitution and deprotection of the acetal.
N-Acylation Reactions
The reaction of this compound with acylating agents such as acyl chlorides and anhydrides proceeds readily to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.
Experimental Protocol: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(5,5-diethoxypentan)acetamide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Summary (N-Acylation)
| Electrophile | Product | Solvent | Base | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | N-(5,5-diethoxypentan)acetamide | DCM | Et₃N | 2-4 | >90 (Typical) | General Protocol |
| Benzoyl Chloride | N-(5,5-diethoxypentan)benzamide | DCM | Et₃N | 3-5 | >85 (Typical) | General Protocol |
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and allows for the synthesis of secondary amines from primary amines and carbonyl compounds. This compound can be effectively reacted with a variety of aldehydes and ketones in the presence of a suitable reducing agent.
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzaldehyde (1.05 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-benzyl-5,5-diethoxypentan-1-amine.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary (Reductive Amination)
| Carbonyl Compound | Product | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | N-benzyl-5,5-diethoxypentan-1-amine | NaBH(OAc)₃ | DCE | 12-24 | 85-95 | General Protocol |
| Acetone | N-isopropyl-5,5-diethoxypentan-1-amine | NaBH(OAc)₃ | DCE | 24 | 70-80 | General Protocol |
Intramolecular Cyclization to Piperidine Derivatives
A key application of this compound in synthesis is its use as a precursor for substituted piperidines. Following N-functionalization (e.g., acylation or alkylation), the diethyl acetal can be hydrolyzed under acidic conditions to unmask the aldehyde. The resulting amino-aldehyde can then undergo intramolecular cyclization, often via reductive amination, to form the piperidine ring. This strategy is particularly valuable in the synthesis of alkaloids and other bioactive molecules.
Experimental Workflow: Synthesis of N-Benzyl-2-methylpiperidine
This transformation involves a three-step sequence starting from this compound.
Figure 1. Workflow for the synthesis of N-benzyl-2-substituted-piperidines.
Experimental Protocol: One-Pot Synthesis of N-Substituted Piperidines
Materials:
-
N-Substituted-5,5-diethoxypentan-1-amine (e.g., N-benzyl derivative from the previous protocol)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2M HCl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-substituted-5,5-diethoxypentan-1-amine (1.0 eq) in THF.
-
Add aqueous hydrochloric acid and stir the mixture at room temperature for 1-2 hours to effect acetal deprotection. Monitor the formation of the intermediate amino-aldehyde by TLC or LC-MS.
-
Neutralize the reaction mixture carefully with saturated aqueous NaHCO₃ solution.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours to facilitate intramolecular reductive amination.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the resulting N-substituted piperidine derivative by column chromatography.
Signaling Pathway Analogy: Intramolecular Cyclization Cascade
The acid-catalyzed deprotection and subsequent intramolecular cyclization can be visualized as a signaling cascade, where the initial stimulus (acid) triggers a series of transformations leading to the final product.
Figure 2. Cascade reaction for piperidine synthesis.
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The synthetic routes starting from this compound provide access to a diverse range of substituted piperidines that can be further elaborated to generate libraries of compounds for drug discovery programs. For instance, the synthesis of analogs of naturally occurring alkaloids with potential therapeutic activities often utilizes such strategies. The use of 5-aminopentanal diethyl acetal in the synthesis of (+/-)-Harmicine highlights its relevance in accessing complex molecular architectures.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of N-functionalized compounds and, notably, for the construction of the piperidine ring system. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this building block in the context of drug discovery and development. The ability to perform a sequence of reactions, including N-functionalization followed by intramolecular cyclization, offers an efficient pathway to complex nitrogen-containing molecules.
Application Notes and Protocols: 5,5-Diethoxypentan-1-amine in the Combinatorial Synthesis of Substituted Piperidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of biological pathways.[1][2][3] Its three-dimensional geometry allows for precise spatial orientation of substituents, facilitating optimal interactions with protein binding sites.[1] Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds for high-throughput screening.[4] This document outlines the application of 5,5-diethoxypentan-1-amine as a versatile building block in the combinatorial synthesis of substituted piperidine libraries.
This compound is a bifunctional reagent containing a primary amine and a diethyl acetal-protected aldehyde. This unique combination allows for a one-pot cyclization reaction upon in-situ deprotection of the acetal under acidic conditions, leading to the formation of a tetrahydropyridine intermediate that can be further functionalized. This approach enables the generation of diverse piperidine libraries with substitution at multiple positions.
Principle of the Synthesis
The core strategy involves a multi-component reaction where this compound, a β-ketoester, and a variety of aldehydes are reacted in a one-pot synthesis. The acidic reaction conditions facilitate the hydrolysis of the diethyl acetal to the corresponding aldehyde. This newly formed aldehyde then participates in a cascade reaction with the primary amine and the β-ketoester to form a dihydropyridine ring, which can be subsequently reduced to the desired polysubstituted piperidine. The diversity of the library is achieved by varying the aldehyde and β-ketoester building blocks.
Experimental Protocols
General Protocol for the One-Pot Synthesis of a Polysubstituted Piperidine Library
This protocol describes a representative procedure for the parallel synthesis of a library of substituted piperidines using this compound.
Materials:
-
This compound
-
A diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-naphthylaldehyde)
-
A diverse set of β-ketoesters (e.g., ethyl acetoacetate, methyl benzoylacetate)
-
Acetic acid (glacial)
-
Ethanol
-
Sodium borohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block or individual reaction vials
Procedure:
-
Reaction Setup: To each well of a 96-well reaction block or to individual reaction vials, add this compound (0.1 mmol, 1.0 eq).
-
Addition of Building Blocks: Add a solution of the desired aldehyde (0.1 mmol, 1.0 eq) in ethanol (0.5 mL) to each corresponding well. Following this, add the selected β-ketoester (0.1 mmol, 1.0 eq).
-
Reaction Initiation: Add glacial acetic acid (0.2 mmol, 2.0 eq) to each well to catalyze the reaction and facilitate the in-situ deprotection of the acetal.
-
Reaction Progression: Seal the reaction block or vials and heat at 80°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) if desired.
-
Reduction: Cool the reaction mixture to room temperature. Carefully add sodium borohydride (0.2 mmol, 2.0 eq) in small portions to each well. Stir the reaction mixture for an additional 4 hours at room temperature to reduce the intermediate dihydropyridine to the final piperidine.
-
Work-up: Quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 1 mL). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine (1 x 1 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude products can be purified by automated parallel flash chromatography.
Data Presentation
The following table presents hypothetical yield data for a small, representative library synthesized using the protocol described above. This illustrates the expected outcomes and provides a template for data organization.
| Entry | Aldehyde | β-Ketoester | Product Structure (Representative) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 75 | |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 72 | |
| 3 | 2-Naphthaldehyde | Ethyl acetoacetate | 68 | |
| 4 | Benzaldehyde | Methyl benzoylacetate | 78 | |
| 5 | 4-Chlorobenzaldehyde | Methyl benzoylacetate | 76 | |
| 6 | 2-Naphthaldehyde | Methyl benzoylacetate | 71 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the combinatorial synthesis of the piperidine library.
Caption: Combinatorial synthesis workflow for a piperidine library.
Proposed Reaction Mechanism
The following diagram illustrates the proposed reaction mechanism for the formation of the substituted piperidine scaffold.
Caption: Proposed mechanism for piperidine scaffold synthesis.
Biological Relevance and Applications
The synthesized library of substituted piperidines can be screened against a variety of biological targets. The piperidine motif is a well-established pharmacophore for ligands of central nervous system (CNS) receptors, such as opioid, dopamine, and serotonin receptors.[1][3] Furthermore, piperidine-containing compounds have shown activity as enzyme inhibitors, ion channel modulators, and anticancer agents. High-throughput screening of the generated library could lead to the identification of novel hit compounds for further lead optimization in drug discovery programs.
Conclusion
This compound serves as a highly valuable and versatile building block for the combinatorial synthesis of diverse piperidine libraries. The presented one-pot, multi-component reaction protocol offers an efficient and straightforward method for the rapid generation of novel chemical entities for drug discovery. The resulting libraries, centered around the privileged piperidine scaffold, have significant potential for the identification of new therapeutic agents.
References
Application Notes and Protocols for the Deprotection of Acetal in 5,5-Diethoxypentan-1-amine Derivatives
Introduction
Acetal groups are among the most common protecting groups for aldehydes and ketones in organic synthesis due to their stability in neutral to basic conditions and against nucleophiles and hydrides.[1][2] The 5,5-diethoxypentan-1-amine scaffold represents a bifunctional molecule where the diethyl acetal masks a reactive aldehyde functionality. The deprotection, or hydrolysis, of this acetal is a crucial step to liberate the aldehyde for subsequent transformations, such as reductive amination, condensation reactions, or oxidation.
This process is typically achieved through acid-catalyzed hydrolysis, which reverses the mechanism of acetal formation.[1][3][4] The reaction involves protonation of one of the acetal oxygen atoms, followed by the elimination of an alcohol molecule to form an oxonium ion. This intermediate is then attacked by water, and subsequent loss of a proton and the second alcohol molecule regenerates the carbonyl group.[3][4] The presence of a primary amine in the substrate requires careful selection of deprotection conditions to avoid unwanted side reactions while ensuring efficient conversion. These notes provide an overview of various methods and detailed protocols for the deprotection of acetal in this compound derivatives.
Common Deprotection Methodologies
A variety of reagents and conditions can be employed for acetal deprotection, ranging from strong Brønsted acids to milder Lewis acids and other catalytic systems. The choice of method often depends on the overall sensitivity of the substrate to acidic conditions. For a molecule like this compound, the amine group will be protonated under acidic conditions, forming an ammonium salt, which generally protects it from participating in side reactions.
Table 1: Summary of Acetal Deprotection Conditions
| Method/Reagent | Typical Conditions | Reaction Time | Yield | Notes |
|---|---|---|---|---|
| Brønsted Acids | ||||
| HCl / H₂O | Aqueous HCl, THF or Acetone solvent, RT | 1 - 12 h | High | Standard, robust method. The amine will form a hydrochloride salt. |
| Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O, Reflux | 2 - 8 h | Good-High | Milder acidic catalyst than HCl. |
| Amberlyst® 15 resin | Methanol/H₂O, RT or mild heat | 1 - 24 h | High | Heterogeneous catalyst, allows for simple filtration-based workup.[5] |
| Lewis Acids | ||||
| Bismuth(III) Nitrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂/H₂O, RT | 5 - 30 min | >90% | Mild and chemoselective; tolerates silyl and THP ethers.[6] |
| Erbium(III) Triflate (Er(OTf)₃) | Wet Nitromethane, RT | 30 min - 2 h | >90% | Gentle Lewis acid catalyst effective at nearly neutral pH.[7][8] |
| Cerium(III) Triflate (Ce(OTf)₃) | Wet Nitromethane, RT | 30 min - 2 h | High | Chemoselective cleavage of acetals and ketals.[8] |
| Other Reagents | ||||
| Iodine (I₂) | Acetone/H₂O, RT | 15 - 60 min | >90% | Deprotection under neutral conditions, tolerates acid-sensitive groups.[8] |
| NaBArF₄ | Water, 30 °C | 5 min | Quantitative | Catalytic amount (0.1 mol%) of sodium tetrakis(3,5-trifluoromethylphenyl)borate.[7][8] |
| Chloral Hydrate | Organic Solvents | Varies | Good | Used as a reagent for deprotection of acetals.[9] |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis using Hydrochloric Acid
This protocol describes a standard and effective method for acetal deprotection using aqueous hydrochloric acid. The primary amine will be converted to its hydrochloride salt under these conditions.
Materials:
-
This compound derivative
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in THF (0.1-0.2 M concentration).
-
To the stirred solution, add 2M aqueous HCl (2.0-3.0 eq) dropwise at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-aminopentanal derivative.
-
Purify the product as necessary, typically via column chromatography on silica gel.
Protocol 2: Mild Deprotection using Bismuth(III) Nitrate Pentahydrate
This protocol utilizes a mild Lewis acid catalyst, which is advantageous for substrates with other acid-sensitive functional groups.[6]
Materials:
-
This compound derivative
-
Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
-
Dichloromethane (DCM)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).
-
Add Bismuth(III) Nitrate Pentahydrate (0.1-0.2 eq) to the vigorously stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the resulting 5-aminopentanal derivative by column chromatography.
Visualizations
Chemical Reaction Pathway
The diagram below illustrates the general acid-catalyzed deprotection of a this compound derivative to yield the corresponding 5-aminopentanal.
Caption: Acid-catalyzed hydrolysis of the diethyl acetal.
General Experimental Workflow
The following flowchart outlines the typical sequence of steps involved in the deprotection of an acetal, from reaction setup to product isolation.
Caption: Standard laboratory workflow for acetal deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Protection and Deprotection [cem.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. Chloral hydrate - Wikipedia [en.wikipedia.org]
Application of 5,5-Diethoxypentan-1-amine in Medicinal Chemistry: A Keystone for Antimalarial Drug Synthesis
Introduction
5,5-Diethoxypentan-1-amine, also known as 5-aminopentanal diethyl acetal, is a valuable bifunctional molecule in medicinal chemistry. Its structure, featuring a primary amine and a protected aldehyde, makes it a key building block for the synthesis of various heterocyclic compounds, most notably the side chains of 8-aminoquinoline-based antimalarial drugs like primaquine and its analogs. The diethyl acetal group serves as a stable protecting group for the aldehyde functionality, which can be readily deprotected under acidic conditions to participate in reactions such as reductive amination. This allows for the selective construction of complex molecular architectures, a crucial aspect of modern drug discovery.
Application in the Synthesis of Primaquine Analogs
The primary application of this compound in medicinal chemistry is in the synthesis of the diaminoalkane side chain of primaquine and related antimalarial agents. Primaquine is a critical drug for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale. The synthesis of these compounds typically involves the coupling of the side chain with the 8-amino group of a substituted quinoline core, such as 6-methoxy-8-aminoquinoline.
The overall synthetic strategy involves the in-situ hydrolysis of the diethyl acetal of this compound to generate 5-aminopentanal, which then undergoes reductive amination with 6-methoxy-8-aminoquinoline to form the desired primaquine analog.
Experimental Protocols
Herein, we provide a detailed protocol for the synthesis of a primaquine analog using this compound, based on established synthetic methodologies for 8-aminoquinoline antimalarials.
Protocol 1: One-Pot Synthesis of an 8-Aminoquinoline Analog via Reductive Amination
This protocol describes a one-pot procedure for the synthesis of N-(4-aminopentyl)-6-methoxyquinolin-8-amine, an analog of primaquine.
Materials:
-
This compound
-
6-Methoxy-8-aminoquinoline
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Sodium borohydride (NaBH₄) - Alternative reducing agent
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-methoxy-8-aminoquinoline (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To the stirred solution, add this compound (1.2 eq).
-
Acid-Catalyzed Hydrolysis and Imine Formation: Add glacial acetic acid (2.0 eq) to the reaction mixture. The acidic conditions facilitate the in-situ hydrolysis of the diethyl acetal to the corresponding aldehyde and promote the formation of the imine intermediate. Stir the mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Alternatively, sodium borohydride can be used, but it is a less selective reducing agent. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. .
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the pure primaquine analog.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 8-aminoquinoline analogs via reductive amination, based on literature reports for similar reactions.
| Parameter | Value/Range | Reference |
| Reactant Ratios | ||
| 6-Methoxy-8-aminoquinoline | 1.0 eq | General Protocol |
| This compound | 1.1 - 1.5 eq | Inferred from similar syntheses |
| Acetic Acid | 1.5 - 2.5 eq | General Protocol for reductive amination |
| Reducing Agent (NaBH₃CN) | 1.2 - 2.0 eq | General Protocol for reductive amination |
| Reaction Conditions | ||
| Solvent | Methanol, Ethanol | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 12 - 48 hours | [1][2] |
| Yield and Purity | ||
| Typical Yield | 40 - 70% | [2] |
| Purity (after chromatography) | >95% | Assumed based on standard purification |
Diagrams
Caption: Synthetic workflow for the one-pot synthesis of a primaquine analog.
Caption: Key transformations in the synthesis of a primaquine analog.
This compound is a versatile and crucial building block in medicinal chemistry, particularly for the synthesis of 8-aminoquinoline antimalarials. The ability to perform a one-pot deprotection and reductive amination streamlines the synthetic process, making it an efficient route to these important therapeutic agents. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this valuable synthon in their discovery and development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,5-Diethoxypentan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,5-Diethoxypentan-1-amine synthesis.
Comparison of Synthetic Routes
Three primary synthetic routes are commonly employed for the synthesis of this compound. The following table summarizes the key aspects of each method for easy comparison.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Reductive Amination | 5,5-Diethoxypentanal | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Raney Ni) | 60-85% | Direct, one-pot reaction. | Risk of over-alkylation to secondary and tertiary amines; imine formation can be slow.[1] |
| Nitrile Reduction | 5,5-Diethoxypentanenitrile | Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni) | 70-95% | High yields, clean reaction. | Requires synthesis of the nitrile precursor; potential for side reactions depending on the reducing agent.[2][3] |
| Gabriel Synthesis | 5-Bromo-1,1-diethoxypentane | Potassium phthalimide, Hydrazine | 75-90% | Avoids over-alkylation, produces a clean primary amine.[4][5][6][7] | Multi-step process; harsh conditions may be required for phthalimide cleavage.[7] |
Troubleshooting Guides
Route 1: Reductive Amination of 5,5-Diethoxypentanal
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation. | Monitor imine formation by TLC or ¹H NMR before adding the reducing agent. Add a dehydrating agent like molecular sieves. | Increased conversion to the imine intermediate, leading to a higher final product yield. |
| Premature reduction of the aldehyde. | Use a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8] | Minimized formation of 5,5-diethoxypentan-1-ol and increased yield of the desired amine. |
| Suboptimal pH. | Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the amine starting material.[8] | Enhanced rate of imine formation and subsequent reduction. |
| Over-alkylation to secondary and tertiary amines. | Use a large excess of ammonia. Alternatively, consider a different synthetic route like the Gabriel synthesis. | Reduced formation of byproducts and a purer desired primary amine. |
Problem 2: Presence of Side Products in the Final Mixture
| Side Product | Identification | Mitigation Strategy |
| 5,5-Diethoxypentan-1-ol | GC-MS, ¹H NMR (characteristic alcohol proton signal) | Use a milder reducing agent (e.g., NaBH₃CN). Ensure complete imine formation before reduction. |
| Secondary Amine: Bis(5,5-diethoxypentyl)amine | LC-MS, ¹H NMR (complex multiplets for the alkyl chains) | Use a large excess of ammonia. Lower the reaction temperature. |
Route 2: Reduction of 5,5-Diethoxypentanenitrile
This section provides troubleshooting for the synthesis of this compound by nitrile reduction.
Problem 1: Incomplete Reduction of the Nitrile
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive catalyst (e.g., Raney Nickel). | Use freshly prepared or commercially sourced active Raney Nickel. Ensure the catalyst is not exposed to air for extended periods. | Complete conversion of the nitrile to the primary amine. |
| Insufficient hydrogen pressure or temperature. | Increase the hydrogen pressure and/or reaction temperature according to established protocols for aliphatic nitrile reduction. | Faster and more complete reduction of the nitrile. |
| Poisoning of the catalyst. | Ensure all reagents and solvents are pure and free of sulfur-containing impurities. | Maintained catalyst activity throughout the reaction. |
Problem 2: Formation of Secondary and Tertiary Amines
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction of the primary amine product with the intermediate imine. | Add ammonia to the reaction mixture to compete with the primary amine for reaction with the imine.[3] | Increased selectivity for the primary amine product. |
| High reaction temperature. | Conduct the reduction at a lower temperature, although this may require a longer reaction time. | Minimized side reactions and improved selectivity. |
Route 3: Gabriel Synthesis
This guide addresses potential issues during the Gabriel synthesis of this compound.
Problem 1: Low Yield of N-(5,5-diethoxypentyl)phthalimide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low reactivity of 5-bromo-1,1-diethoxypentane. | If using a chloro-precursor, switch to the bromo- or iodo-analogue. Add a catalytic amount of sodium iodide to facilitate the reaction. | Increased rate of Sₙ2 reaction and higher yield of the phthalimide derivative. |
| Poor quality of potassium phthalimide. | Use freshly prepared or commercially available high-purity potassium phthalimide. Ensure it is dry. | Complete consumption of the alkyl halide starting material. |
| Suboptimal solvent. | Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved.[4] | Improved reaction kinetics and higher yield. |
Problem 2: Incomplete Cleavage of the Phthalimide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient hydrazine. | Use a sufficient excess of hydrazine hydrate (typically 1.5-2 equivalents). | Complete cleavage of the phthalimide and full release of the primary amine. |
| Precipitation of phthalhydrazide hinders the reaction. | Use a solvent in which the phthalhydrazide is sparingly soluble at the reaction temperature but can be easily filtered off upon cooling (e.g., ethanol). | Efficient removal of the byproduct and simplified purification of the amine. |
| Harsh cleavage conditions affecting the acetal. | Use milder cleavage conditions, such as sodium borohydride in isopropanol, if the acetal group is found to be sensitive to the standard hydrazine conditions.[4] | Preservation of the diethyl acetal protecting group and a cleaner product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the reductive amination of 5,5-diethoxypentanal?
A1: The most frequent issue is incomplete formation of the imine intermediate before the reduction step. This can be due to the presence of water, which hydrolyzes the imine back to the aldehyde and amine, or an unfavorable equilibrium. To address this, ensure anhydrous conditions, consider adding a dehydrating agent, and monitor imine formation before adding the reducing agent.
Q2: How can I avoid the formation of secondary and tertiary amines during the reduction of 5,5-diethoxypentanenitrile?
A2: The formation of secondary and tertiary amines is a common side reaction in nitrile reduction. This occurs when the newly formed primary amine attacks the imine intermediate. To minimize this, it is recommended to carry out the reaction in the presence of ammonia, which will be in large excess and will preferentially react with the imine.[3]
Q3: Is the Gabriel synthesis a good option for large-scale production?
A3: The Gabriel synthesis is an excellent method for producing clean primary amines without the issue of over-alkylation, making it suitable for laboratory-scale synthesis where purity is critical.[5][6][7] However, for large-scale production, the multi-step nature of the process and the generation of phthalhydrazide as a byproduct might be less economical compared to a well-optimized, one-pot reductive amination.
Q4: My 5,5-diethoxypentanal is unstable. How can I handle it?
A4: Aldehydes can be prone to oxidation and polymerization. It is best to use freshly prepared or distilled 5,5-diethoxypentanal. If it needs to be stored, it should be kept under an inert atmosphere (nitrogen or argon) at a low temperature. For longer-term storage, consider keeping it as its more stable precursor, 5-hydroxypentanal, and converting it to the acetal just before the reductive amination step.
Q5: What is the best method to purify the final this compound?
A5: The purification method will depend on the impurities present.
-
From Reductive Amination: If the main impurity is the starting aldehyde or the corresponding alcohol, a simple acid-base extraction can be effective. The amine will be extracted into the acidic aqueous phase, leaving the neutral impurities in the organic phase. The aqueous phase can then be basified and the amine re-extracted into an organic solvent.
-
From Nitrile Reduction: If secondary and tertiary amines are present, fractional distillation under reduced pressure is often the most effective method for separation.
-
From Gabriel Synthesis: After the cleavage step and removal of the phthalhydrazide precipitate, the amine can be purified by distillation.
Experimental Protocols & Visualizations
Synthesis of 5,5-Diethoxypentanal (Precursor for Route 1)
Protocol:
-
To a solution of 5-hydroxypentanal (1.0 eq) in ethanol (5.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5,5-diethoxypentanal.
Caption: Acetal protection of 5-hydroxypentanal.
Route 1: Reductive Amination Workflow
Caption: Reductive amination of 5,5-diethoxypentanal.
Route 2: Nitrile Reduction Workflow
Caption: Synthesis via nitrile reduction.
Route 3: Gabriel Synthesis Logical Flow
Caption: Gabriel synthesis pathway.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Crude 5,5-Diethoxypentan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5,5-Diethoxypentan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used to prepare the amine.
-
From Nitrile Reduction (e.g., reduction of 5,5-diethoxypentanenitrile):
-
Secondary and Tertiary Amines: These can form as byproducts during catalytic hydrogenation. The addition of ammonia or ammonium hydroxide during the reaction can help minimize their formation[1].
-
Unreacted Starting Material: Incomplete reduction can leave residual nitrile.
-
Hydrolysis Products: The acetal group is sensitive to acidic conditions and can hydrolyze to an aldehyde.
-
-
From Gabriel Synthesis:
-
Phthalimide-derived byproducts: If hydrazine is used to cleave the phthalimide, phthalhydrazide is a common byproduct that can be challenging to remove[2].
-
Unreacted Alkyl Halide: The starting alkyl halide may be present if the initial alkylation step is incomplete.
-
Q2: What is the best method for purifying crude this compound?
A2: Due to its high boiling point, vacuum distillation is the most effective method for purifying this compound on a larger scale. For smaller scales or to remove polar impurities, flash column chromatography can be employed.
Q3: What are the physical properties of this compound?
A3: this compound is a clear, colorless oil with the following properties:
| Property | Value |
| Molecular Formula | C₉H₂₁NO₂ |
| Molecular Weight | 175.27 g/mol [3] |
| Boiling Point | 232 °C (at atmospheric pressure) |
| CAS Number | 21938-23-8[3] |
Q4: How can I monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the progress of your purification. For visualizing the amine, you can use a variety of staining agents, with ninhydrin being particularly effective for primary amines, often showing up as a distinct color even before heating[4].
Troubleshooting Guides
Vacuum Distillation
Problem: The amine is decomposing during distillation.
-
Cause: The distillation temperature is too high. This compound has a high boiling point at atmospheric pressure (232 °C), and heating to this temperature can cause decomposition.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point to a safer temperature range[5][6]. Aim for a pressure that brings the boiling point to between 45 °C and 180 °C[5][6].
Problem: The distillation is "bumping" or proceeding unevenly.
-
Cause: Uneven boiling of the liquid.
-
Solution: Use a magnetic stir bar in the distilling flask to ensure smooth and even boiling. Boiling stones are not effective under vacuum[7].
Flash Column Chromatography
Problem: The amine is streaking or showing poor separation on a silica gel column.
-
Cause: Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to tailing and poor separation.
-
Solution:
-
Add a basic modifier to the eluent: Incorporating a small amount of a volatile base like triethylamine (typically 0.1-1%) into your solvent system can neutralize the acidic sites on the silica gel, leading to better peak shape and separation[8][9].
-
Use an alternative stationary phase: Amine-functionalized silica columns are commercially available and are designed to minimize the unwanted interactions with basic compounds, often providing superior purification results for amines[9].
-
Problem: I can't find a good solvent system for TLC and column chromatography.
-
Solution:
-
Start with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A common starting point for primary amines is a 1:1 mixture[4].
-
For more polar amines, a system of dichloromethane (DCM) and methanol can be effective.
-
Remember to add a small amount of triethylamine to your chosen eluent system to improve the chromatography of the amine.
-
Experimental Protocols
General Work-up Procedure for Nitrile Reduction using LiAlH₄
This is a general procedure and should be adapted based on the specific scale and reaction conditions.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add ethyl acetate dropwise to quench any excess LiAlH₄. This should be done with vigorous stirring.
-
-
Hydrolysis:
-
Still at 0 °C, add water dropwise. For every 'x' grams of LiAlH₄ used, add 'x' mL of water.
-
Follow this with the dropwise addition of a 15% aqueous solution of sodium hydroxide ('x' mL for 'x' grams of LiAlH₄).
-
Finally, add 3 times the amount of water (3x mL for 'x' grams of LiAlH₄)[10].
-
-
Filtration and Extraction:
-
Allow the mixture to warm to room temperature and stir for about an hour. A granular precipitate should form.
-
Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the filtrate and the washes.
-
-
Purification:
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Proceed with either vacuum distillation or flash column chromatography for further purification.
-
Purification Workflow
Caption: General workflow for the purification of crude this compound.
References
- 1. rsc.org [rsc.org]
- 2. adichemistry.com [adichemistry.com]
- 3. This compound | C9H21NO2 | CID 13115674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. oiv.int [oiv.int]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Heterocycles from 5,5-Diethoxypentan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of heterocycles, particularly piperidine and tetrahydropyridine derivatives, from 5,5-diethoxypentan-1-amine. This guide addresses common side reactions and offers solutions to challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary heterocycles synthesized from this compound?
This compound, also known as 5-aminopentanal diethyl acetal, is a versatile precursor for the synthesis of six-membered nitrogen-containing heterocycles. The primary products are derivatives of piperidine and tetrahydropyridine. The reaction typically proceeds through an acid-catalyzed intramolecular cyclization. Under acidic conditions, the diethyl acetal is hydrolyzed to the corresponding aldehyde, which then reacts with the primary amine to form a cyclic imine (2,3,4,5-tetrahydropyridine). This intermediate can then be reduced to piperidine.
Q2: My reaction is not proceeding to completion, and I'm observing a low yield of the desired heterocycle. What are the possible reasons?
Incomplete cyclization is a common issue. Several factors can contribute to low yields:
-
Insufficient Acid Catalyst: The initial hydrolysis of the acetal and the subsequent cyclization are acid-catalyzed. Ensure the appropriate molar equivalent of the acid catalyst is used.
-
Inadequate Reaction Temperature: The reaction may require heating to overcome the activation energy for both the hydrolysis and cyclization steps. Optimization of the reaction temperature is crucial.
-
Water Scavenging: The formation of the cyclic imine from the intermediate amino-aldehyde is a condensation reaction that releases water. If water is not effectively removed from the reaction mixture, the equilibrium may shift back towards the starting materials, leading to lower yields. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
-
Purity of Starting Material: Impurities in the this compound can interfere with the reaction. Ensure the starting material is of high purity.
Q3: I am observing the formation of an unexpected byproduct. What are the common side reactions in this synthesis?
Several side reactions can occur during the synthesis of heterocycles from this compound, leading to the formation of impurities. These include:
-
Polymerization/Oligomerization: The intermediate 5-aminopentanal is susceptible to self-condensation and polymerization, especially under concentrated conditions or at elevated temperatures. This can lead to the formation of complex mixtures and reduce the yield of the desired cyclic product.
-
Enamine Formation: Under certain conditions, the intermediate amino-aldehyde can form a stable enamine, which may not readily cyclize.[1][2][3] This is more likely if the reaction conditions do not sufficiently favor the formation of the iminium ion required for cyclization.
-
Incomplete Hydrolysis: If the acetal hydrolysis is incomplete, the starting material will remain in the reaction mixture, complicating purification.
-
Over-reduction (if a reduction step is involved): When reducing the intermediate tetrahydropyridine to piperidine, harsh reducing agents or prolonged reaction times can potentially lead to the formation of undesired byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Incomplete hydrolysis of the acetal | - Increase the concentration or strength of the acid catalyst. - Increase the reaction temperature. - Ensure the reaction is stirred efficiently. |
| Inefficient cyclization | - Optimize the reaction temperature and time. - Use a dehydrating agent or a Dean-Stark trap to remove water. - Consider using a different acid catalyst. | |
| Formation of a viscous, insoluble material (polymer) | Polymerization of the intermediate 5-aminopentanal | - Perform the reaction under more dilute conditions. - Add the this compound slowly to the acidic reaction mixture. - Optimize the reaction temperature to favor cyclization over polymerization. |
| Presence of a major byproduct with a C=C bond signal in NMR | Enamine formation | - Ensure sufficient acid is present to promote iminium ion formation. - Adjust the pH of the reaction mixture. The rate of imine formation is often optimal around pH 5.[4] |
| Difficult purification of the final product | Presence of unreacted starting material and/or side products | - Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the starting material. - For purification of 2,3,4,5-tetrahydropyridine, consider conversion to a more stable derivative or purification via distillation followed by conversion back to the desired product.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrahydropyridine
This protocol describes a general procedure for the acid-catalyzed intramolecular cyclization of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, benzene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent) and the anhydrous solvent.
-
Add the acid catalyst (catalytic amount, e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4,5-tetrahydropyridine.
-
Purify the crude product by distillation or column chromatography.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.
Caption: Main reaction pathway for the synthesis of piperidine from this compound.
Caption: Potential side reactions originating from the 5-aminopentanal intermediate.
Caption: A logical workflow for troubleshooting low yields in the synthesis of heterocycles from this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 5,5-Diethoxypentan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5,5-Diethoxypentan-1-amine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the reduction of 5,5-diethoxypentanenitrile. This precursor can be synthesized from commercially available starting materials. The reduction of the nitrile functionality to a primary amine is a key transformation in this pathway.
Q2: Which reducing agents are typically used for the conversion of 5,5-diethoxypentanenitrile to this compound?
Two of the most common and effective reducing agents for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Raney® Nickel with hydrogen gas (H₂).[1] Both methods have their advantages and potential drawbacks that should be considered based on the scale of the reaction and available laboratory equipment. LiAlH₄ is a very powerful reducing agent but is also pyrophoric and requires careful handling in an inert, anhydrous atmosphere.[2] Catalytic hydrogenation with Raney® Nickel is often preferred for larger-scale syntheses as it is generally safer, although it may require specialized hydrogenation equipment.[1]
Q3: I am observing low yields in my reduction reaction. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors. For LiAlH₄ reductions , incomplete reaction due to insufficient reagent, or degradation of the reagent from exposure to moisture are common culprits. Ensure you are using a sufficient excess of fresh, high-quality LiAlH₄ and that your solvent is rigorously dried.[2] For Raney® Nickel hydrogenations , catalyst activity is crucial. Using an aged or improperly stored catalyst can lead to incomplete conversion. Additionally, the presence of impurities in the starting material or solvent can poison the catalyst.[3] Increasing the hydrogen pressure and reaction temperature (within safe limits) can also improve the reaction rate and yield.
Q4: I am seeing the formation of byproducts in my reaction. What are they and how can I minimize them?
A common byproduct in the catalytic hydrogenation of nitriles is the formation of secondary amines. This occurs when the initially formed primary amine reacts with an intermediate imine, which is then further reduced. To suppress this side reaction, the addition of ammonia to the reaction mixture is often effective. For LiAlH₄ reductions, over-reduction is generally not an issue for nitriles, as they are readily converted to the primary amine.[4] However, incomplete reaction can leave unreacted starting material.
Q5: How can I effectively purify the final product, this compound?
Due to its relatively high boiling point, vacuum distillation is the recommended method for purifying this compound.[5] This technique allows for distillation at a lower temperature, which helps to prevent thermal decomposition of the product.[6] It is important to ensure the distillation apparatus is dry and the vacuum is stable to obtain a pure product.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Incomplete Reaction with LiAlH₄
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC or GC-MS analysis shows a significant amount of unreacted 5,5-diethoxypentanenitrile. | 1. Insufficient LiAlH₄: The stoichiometry of the reducing agent was too low. 2. Deactivated LiAlH₄: The reagent was old or had been exposed to moisture. 3. Poor Solvent Quality: The solvent (e.g., THF, diethyl ether) was not anhydrous.[2] | 1. Increase Reagent Equivalents: Use a larger excess of LiAlH₄ (e.g., 1.5-2.0 equivalents). 2. Use Fresh Reagent: Open a new bottle of LiAlH₄. 3. Ensure Anhydrous Conditions: Use freshly distilled solvent over a suitable drying agent. Add a small amount of LiAlH₄ to the solvent before adding the nitrile to consume any residual moisture.[2] |
Problem 2: Formation of Secondary Amine Byproduct with Raney® Nickel Hydrogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| NMR or GC-MS analysis of the crude product shows a significant peak corresponding to a secondary amine. | The intermediate imine is reacting with the product primary amine before being fully reduced. | 1. Add Ammonia: Introduce ammonia gas into the reaction vessel or use a solution of ammonia in the reaction solvent (e.g., ethanolic ammonia). This will compete with the primary amine for reaction with the imine intermediate. 2. Optimize Reaction Conditions: Lowering the reaction temperature may favor the reduction of the imine over the condensation reaction. |
Problem 3: Difficulty in Purifying the Product by Distillation
| Symptom | Possible Cause | Troubleshooting Steps |
| The product is decomposing during distillation, as evidenced by charring or discoloration. | The distillation temperature is too high. | 1. Use a Higher Vacuum: A lower pressure will decrease the boiling point of the amine.[5] Aim for a pressure that allows the product to distill at a temperature below its decomposition point. 2. Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures. |
| The distilled product is still impure. | Inefficient fractionation. | 1. Use a Fractionating Column: A Vigreux or packed column can improve the separation of the desired product from impurities with close boiling points. 2. Collect Fractions: Collect multiple small fractions and analyze their purity by GC or NMR to identify the purest fractions to combine. |
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound.
Table 1: Comparison of Reduction Methods
| Parameter | LiAlH₄ Reduction | Raney® Nickel Hydrogenation |
| Typical Yield | 70-85% | 65-80% |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Reaction Pressure | Atmospheric | 50-500 psi H₂ |
| Key Advantages | High reactivity, rapid reaction | Safer for large scale, catalyst is reusable |
| Key Disadvantages | Pyrophoric, requires strict anhydrous conditions | Potential for secondary amine formation, requires specialized equipment |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₂ | [7] |
| Molecular Weight | 175.27 g/mol | [7] |
| Boiling Point | ~105-110 °C at 15 mmHg | Estimated based on similar compounds |
| Appearance | Colorless to pale yellow liquid |
Experimental Protocols
Protocol 1: Synthesis of 5,5-diethoxypentanenitrile
Protocol 2: Reduction of 5,5-diethoxypentanenitrile with LiAlH₄
Warning: Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent that reacts violently with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled.
-
Reagent Preparation: A suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Nitrile: A solution of 5,5-diethoxypentanenitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ used in grams.[8] This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Workup: The resulting slurry is stirred at room temperature for 30 minutes, and then filtered through a pad of Celite®. The filter cake is washed with additional diethyl ether or THF.
-
Extraction and Drying: The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation.
Protocol 3: Reduction of 5,5-diethoxypentanenitrile with Raney® Nickel
Warning: Raney® Nickel is pyrophoric when dry and should be handled as a slurry in water or a suitable solvent.
-
Catalyst Preparation: In a suitable hydrogenation vessel, Raney® Nickel (as a slurry, typically 5-10 wt% of the nitrile) is added. The vessel is then purged with nitrogen.
-
Reaction Mixture: A solution of 5,5-diethoxypentanenitrile in a suitable solvent (e.g., ethanol, methanol, or a solution of ammonia in one of these alcohols) is added to the hydrogenation vessel.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 100 psi). The mixture is then stirred vigorously at the desired temperature (e.g., 40-50 °C) until hydrogen uptake ceases.
-
Workup: After the reaction is complete, the vessel is cooled, and the hydrogen pressure is carefully vented. The reaction mixture is filtered through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition and disposed of properly.
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 7. This compound | C9H21NO2 | CID 13115674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.rochester.edu [chem.rochester.edu]
Common impurities in 5,5-Diethoxypentan-1-amine and their removal
Welcome to the technical support center for 5,5-Diethoxypentan-1-amine. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during the handling and synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities in this compound typically arise from the synthetic route used for its preparation or from degradation. Common impurities may include unreacted starting materials, byproducts of the reaction, and degradation products. Based on typical synthetic pathways, potential impurities include:
-
Starting Materials: 5-Aminopentanal (if the synthesis involves direct acetalization of the amino aldehyde) or a precursor with a protected amine group, and ethanol.
-
Reaction Byproducts: The hemiacetal intermediate (5-amino-1-ethoxypentan-1-ol).
-
Degradation Products: 5-Aminopentanal, formed from the hydrolysis of the diethyl acetal group, especially in the presence of moisture and acidic conditions.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed to detect and quantify impurities in your this compound sample. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for less volatile impurities. Often, derivatization of the amine is necessary for UV detection.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural information about the main component and any significant impurities present.
Q3: My this compound sample has a yellow tint. What could be the cause?
A3: A yellow tint in amines can be indicative of oxidation or the presence of certain impurities. It is advisable to perform an analytical check (e.g., GC-MS or HPLC) to identify the nature of the colored impurity. If the impurity level is low and does not interfere with your downstream application, you may be able to use the material as is. Otherwise, purification is recommended.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. This helps to prevent hydrolysis of the acetal group and oxidation of the amine.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving purity issues with this compound.
Problem: Unexpected side-products in my reaction using this compound.
Flowchart for Troubleshooting Impurities
Caption: Troubleshooting workflow for identifying and removing impurities from this compound.
Data on Common Impurities
The following table summarizes potential impurities, their likely sources, and recommended methods for their removal.
| Impurity Name | Chemical Structure | Potential Source | Boiling Point (°C) | Recommended Removal Method |
| 5-Aminopentanal | C₅H₁₁NO | Hydrolysis of the diethyl acetal | ~165 | Acid-base extraction, Column chromatography |
| Ethanol | C₂H₅OH | Unreacted starting material | 78.4 | Fractional distillation |
| 5-Amino-1-ethoxypentan-1-ol (Hemiacetal) | C₇H₁₇NO₂ | Incomplete reaction byproduct | N/A | Column chromatography, Distillation (may decompose) |
| Water | H₂O | From hydrolysis or incomplete drying | 100 | Drying over a suitable agent (e.g., Na₂SO₄, MgSO₄) followed by distillation |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is designed to remove acidic and neutral impurities from a crude sample of this compound.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent like dichloromethane)
-
1 M Hydrochloric acid (HCl) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. This will protonate the amine, making it soluble in the aqueous layer.
-
Separation of Layers: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom layer will be the aqueous phase containing the protonated amine.
-
Extraction of Aqueous Layer: Drain the aqueous layer into a clean flask. Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is basic (pH > 10). This will deprotonate the amine, making it insoluble in the aqueous layer.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract the free amine with two portions of fresh organic solvent (e.g., diethyl ether).
-
Washing and Drying: Combine the organic extracts and wash with a saturated brine solution to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Final Purification (Optional): For very high purity, the product can be further purified by fractional distillation under reduced pressure.
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for the purification of this compound using acid-base extraction.
References
Stability of 5,5-Diethoxypentan-1-amine under acidic and basic conditions
This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of 5,5-diethoxypentan-1-amine in various chemical environments. It is intended for researchers, chemists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound contains two primary functional groups: a primary amine and a diethyl acetal. The stability of the molecule is dictated by the individual reactivity of these groups. The acetal group is sensitive to acidic conditions, while the amine group is basic. Consequently, the compound is stable under neutral to strongly basic conditions but will degrade in the presence of acid.[1][2][3]
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, two main reactions occur:
-
Protonation of the Amine: The primary amine group is basic and will readily react with acids to form a water-soluble ammonium salt.[4][5]
-
Hydrolysis of the Acetal: The diethyl acetal group is unstable in an acidic aqueous environment and will hydrolyze.[6] This reaction is acid-catalyzed and will break the acetal down into its parent aldehyde and alcohol components.[2]
Q3: What are the degradation products of this compound in an acidic medium?
A3: The acid-catalyzed hydrolysis of the acetal functional group yields 5-aminopentanal and two equivalents of ethanol. Under these conditions, the amine group on the resulting aldehyde will also be protonated.
Q4: Is this compound stable under basic conditions?
A4: Yes, this compound is stable in neutral to strongly basic environments.[1][2][7] The acetal functional group does not react with bases, and the primary amine is also unreactive towards bases.[3][8] This stability makes acetals useful as protecting groups for carbonyls in reactions involving basic or nucleophilic reagents.[9][10][11]
Q5: What are the recommended storage and handling conditions for this compound?
A5: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from acids and strong oxidizing agents. Storage at 2-8°C in a refrigerator is often recommended.
Stability Data Summary
| Condition | pH Range | Stability of Acetal Group | Stability of Amine Group | Overall Compound Stability | Primary Degradation Product(s) |
| Acidic | < 7 | Unstable (Hydrolyzes) | Stable (Forms Ammonium Salt) | Unstable | 5-Aminopentanal, Ethanol |
| Neutral | ~ 7 | Stable | Stable | Stable | None |
| Basic | > 7 | Stable | Stable | Stable | None |
Troubleshooting Guide
Issue 1: My reaction yield was very low or zero after performing an acidic workup or purification step (e.g., silica gel chromatography).
-
Probable Cause: The acidic conditions during your workup or purification likely caused the hydrolysis of the acetal functional group.[6] Acetal hydrolysis is often rapid in the presence of aqueous acid.[1]
-
Solution: Avoid acidic workups. Use a basic or neutral wash (e.g., saturated sodium bicarbonate solution, brine) to quench the reaction. If chromatographic purification is necessary, consider using a deactivated stationary phase (e.g., alumina or triethylamine-treated silica gel) to avoid on-column degradation.
Issue 2: I observe unexpected peaks corresponding to an aldehyde and ethanol in my analytical data (e.g., NMR, GC-MS) after my experiment.
-
Probable Cause: This is a strong indication that the acetal group has been hydrolyzed. The presence of even catalytic amounts of acid, especially with water, can initiate this degradation.[9]
-
Solution: Review your experimental protocol to identify any sources of acid. Ensure all solvents and reagents are anhydrous if the reaction is intended to be run under non-hydrolytic conditions. If the degradation is unavoidable, you may need to reconsider the reaction strategy or protect the amine and perform the reaction under conditions that preserve the acetal.
Issue 3: My starting material shows signs of degradation even before use.
-
Probable Cause: Improper storage or handling may have exposed the compound to acidic vapors or moisture over time.
-
Solution: Verify the purity of the starting material before use with a suitable analytical technique (e.g., ¹H NMR, GC-MS). Store the compound under the recommended conditions (cool, dry, away from acids). If purity is a concern, purification by distillation under reduced pressure may be possible.
Experimental Protocols
Protocol: Assessment of Stability in Acidic and Basic Media
This protocol outlines a general method to qualitatively or quantitatively assess the stability of this compound under specific pH conditions.
Objective: To monitor the potential degradation of this compound over time when exposed to representative acidic and basic solutions.
Materials:
-
This compound
-
Solvent (e.g., THF, Dioxane, Acetonitrile - must be miscible with water and inert)
-
Acidic Solution: 1M Hydrochloric Acid (HCl)
-
Basic Solution: 1M Sodium Hydroxide (NaOH)
-
Neutral Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard for quantitative analysis (e.g., Dodecane for GC-MS)
-
Vials, magnetic stirrer, and standard laboratory glassware
-
Analytical Instruments: GC-MS and/or NMR spectrometer
Procedure:
-
Sample Preparation: Prepare three stock solutions of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL). If using an internal standard, add it to the stock solution.
-
Reaction Setup:
-
Acidic Test: In a vial, mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Basic Test: In a separate vial, mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Neutral Control: In a third vial, mix 1 mL of the stock solution with 1 mL of PBS (pH 7.4).
-
-
Time-Point Analysis: Stir all solutions at room temperature. At specified time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 50 µL) from each vial.
-
Sample Quenching & Preparation for Analysis:
-
For the acidic sample, immediately neutralize the aliquot with a small amount of a strong base (e.g., 2M NaOH) before analysis to prevent further degradation during sample workup.
-
For the basic sample, neutralize with a mild acid if necessary for the analytical method.
-
Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and prepare for analysis.
-
-
Analytical Monitoring:
-
GC-MS: Analyze the prepared samples to monitor the disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products (e.g., 5-aminopentanal). Quantify using the internal standard.
-
NMR Spectroscopy: Analyze the samples to observe changes in characteristic peaks. For the starting material, look for the acetal proton signal (a triplet around 4.5 ppm). Its disappearance and the appearance of a new aldehyde proton signal (a triplet around 9.7 ppm) would indicate hydrolysis.[12]
-
Visualizations
Chemical Degradation and Reaction Pathways
Caption: Reaction pathways of this compound in acid.
Caption: General experimental workflow for a stability study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common experimental problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. echemi.com [echemi.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 12. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Pictet-Spengler Reactions with 5,5-Diethoxypentan-1-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in Pictet-Spengler reactions involving 5,5-diethoxypentan-1-amine. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses common problems encountered during the Pictet-Spengler reaction with this compound and offers potential solutions in a question-and-answer format.
Question 1: I am observing very low to no formation of the desired tetrahydroisoquinoline product. What are the likely causes and how can I address them?
Answer:
Low or no product yield in the Pictet-Spengler reaction with a substrate like this compound often stems from the non-activated nature of the phenethylamine ring and issues related to the in-situ generation of the aldehyde from the diethyl acetal. Here are the primary factors and troubleshooting steps:
-
Insufficient Acidity for Acetal Hydrolysis and Cyclization: The reaction requires a sufficiently acidic environment to first hydrolyze the diethyl acetal to the corresponding aldehyde and then to catalyze the cyclization. For less nucleophilic aromatic rings like a simple phenyl group, harsher acidic conditions are generally necessary compared to electron-rich systems like indoles.[1][2]
-
Recommendation: Increase the strength and/or concentration of the acid catalyst. While milder acids may be sufficient for some Pictet-Spengler reactions, stronger acids like trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) are often required for non-activated systems.[2][3] Experiment with a stepwise increase in acid strength and concentration.
-
-
Incomplete Acetal Hydrolysis: The hydrolysis of the acetal to the aldehyde is a crucial and potentially rate-limiting step. If the hydrolysis is not efficient, the concentration of the aldehyde will be too low for the subsequent condensation and cyclization to proceed effectively.
-
Recommendation: Consider a two-step procedure. First, hydrolyze the this compound under controlled acidic conditions to generate the corresponding amino-aldehyde. After confirming the formation of the aldehyde, you can then proceed with the Pictet-Spengler cyclization under optimized conditions.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in this reaction. For less activated substrates, heating is often required to drive the reaction to completion.[1][4]
-
Recommendation: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Refluxing conditions in solvents like toluene or dichloroethane may be necessary.
-
-
Choice of Solvent: The solvent can significantly influence the reaction rate and yield. While protic solvents are traditionally used, aprotic solvents have been shown to provide superior yields in some cases.[2]
-
Recommendation: Screen a range of solvents. Protic solvents like methanol or ethanol can participate in acetal exchange and may not be ideal. Aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile should be considered.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Question 2: I am observing the formation of multiple side products. What are the potential side reactions and how can I minimize them?
Answer:
The formation of side products can be a significant issue, especially under the harsh conditions required for the Pictet-Spengler reaction of non-activated substrates. Common side reactions include:
-
Polymerization of the Aldehyde: Aldehydes, once formed from the acetal, can be prone to self-condensation or polymerization under acidic conditions.
-
Recommendation: Control the concentration of the aldehyde by ensuring the rate of the Pictet-Spengler reaction is competitive with the rate of polymerization. This can sometimes be achieved by the slow addition of the amino acetal to the acidic reaction mixture, or by performing the reaction at a lower temperature if feasible.
-
-
Formation of an N-Acyliminium Ion Intermediate (if applicable): If an acylating agent is present (e.g., from the use of an acid anhydride), an N-acyliminium ion can form. While this can increase the electrophilicity and potentially improve yields, it can also lead to different reaction pathways if not controlled.[2]
-
Recommendation: If not intentionally pursuing an N-acyliminium pathway, ensure that no unintended acylating agents are present in the reaction mixture.
-
-
Oxidation of the Product: The resulting tetrahydroisoquinoline can be susceptible to oxidation, especially if the reaction is run at high temperatures for extended periods in the presence of air.
-
Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: Why are yields for Pictet-Spengler reactions with phenylethylamine derivatives generally lower than with tryptamine derivatives?
A1: The key difference lies in the nucleophilicity of the aromatic ring. The indole ring of tryptamine is highly electron-rich and therefore a much more potent nucleophile for the intramolecular cyclization step.[1][4] In contrast, the phenyl ring of phenethylamine is significantly less nucleophilic, requiring more forcing conditions (stronger acids, higher temperatures) to induce cyclization, which can lead to lower yields and more side products.[2][4]
Q2: Can I use a Lewis acid catalyst instead of a Brønsted acid?
A2: Yes, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be used to catalyze the Pictet-Spengler reaction.[5] They function by activating the carbonyl group (or the in-situ formed imine) towards nucleophilic attack. For your specific substrate, a Lewis acid might offer an alternative to strong Brønsted acids and could be worth screening to see if it improves the yield.
Q3: How critical is the removal of water from the reaction?
A3: The formation of the key iminium ion intermediate from the condensation of the amine and the aldehyde generates water. According to Le Chatelier's principle, the removal of this water can help drive the reaction towards the product. However, in your case, water is also a reactant in the initial acetal hydrolysis step. This creates a delicate balance. If you are performing a one-pot reaction, the presence of a stoichiometric amount of water is necessary for the hydrolysis. If you are using a two-step approach where the amino-aldehyde is pre-formed, then removing water during the cyclization step (e.g., using a Dean-Stark apparatus) could be beneficial.
Quantitative Data on Pictet-Spengler Reactions
The following tables summarize yields for Pictet-Spengler reactions under various conditions. Note that data for the exact reaction of this compound is scarce in the literature; therefore, data from analogous reactions with phenylethylamine derivatives and various aldehydes are presented.
Table 1: Effect of Catalyst on Pictet-Spengler Yields with Phenylethylamine Derivatives
| Amine Substrate | Aldehyde/Acetal | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Phenethylamine | Dimethoxymethane | Conc. HCl | - | Heat | Moderate | [3][6] |
| Dopamine | Various Aldehydes | Boron Trifluoride | - | - | 36-86 | [7] |
| Phenethylamine | Benzaldehyde | H₃PO₄ (85%) | Toluene | Reflux | 32 | [8] |
| 3,4-Dimethoxyphenylethylamine | Formaldehyde | TFA | DCM | RT | High | [9] |
Table 2: Effect of Solvent and Temperature on Pictet-Spengler Yields
| Amine Substrate | Aldehyde | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Tryptophan derivative | Various Aldehydes | TFA | Various | Kinetic vs. Thermo. | Variable | [10] |
| Tryptamine | p-Chlorobenzaldehyde | Thiourea/AcOH | Toluene | RT | 54 | [11] |
| Phenethylamine derivative | Benzaldehyde | H₃PO₄ | Toluene | Reflux | 32 | [8] |
Experimental Protocols
Protocol 1: One-Pot Pictet-Spengler Reaction of this compound
This protocol is a general starting point for the one-pot synthesis of the corresponding tetrahydroisoquinoline. Optimization of catalyst, solvent, and temperature will likely be necessary.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add trifluoroacetic acid (1.5-2.0 eq) dropwise at room temperature under an inert atmosphere. b. Stir the reaction mixture at room temperature for 1 hour to facilitate acetal hydrolysis and iminium ion formation. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS. d. Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated sodium bicarbonate solution until the aqueous layer is basic. e. Separate the organic layer, and extract the aqueous layer with DCM (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Pictet-Spengler Reaction (Hydrolysis then Cyclization)
This protocol separates the acetal hydrolysis from the cyclization, which may provide better control and higher yields.
-
Step 1: Hydrolysis of this compound a. Dissolve this compound (1.0 eq) in a mixture of acetone and 1M aqueous HCl. b. Stir the mixture at room temperature and monitor the disappearance of the starting material by TLC or GC-MS. c. Once hydrolysis is complete, neutralize the solution with saturated sodium bicarbonate and extract the amino-aldehyde with a suitable organic solvent (e.g., ethyl acetate). d. Dry the organic extract over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to obtain the crude amino-aldehyde. Use this material immediately in the next step.
-
Step 2: Pictet-Spengler Cyclization a. Dissolve the crude amino-aldehyde from Step 1 in anhydrous DCM or toluene (0.1 M) under an inert atmosphere. b. Add trifluoroacetic acid (1.5-2.0 eq) dropwise at room temperature. c. Heat the reaction mixture to reflux and monitor the progress of the reaction. d. Follow the workup and purification procedure described in Protocol 1 (steps d-g).
Visualizations
Reaction Pathway
Caption: Pictet-Spengler reaction pathway.
References
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. organicreactions.org [organicreactions.org]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. DSpace [diposit.ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling recommendations for 5,5-Diethoxypentan-1-amine
This guide provides essential information for the safe storage and handling of 5,5-Diethoxypentan-1-amine (CAS No. 21938-23-8).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is an amine, and similar compounds are known to be corrosive, causing burns to the skin and eyes.[1] It may also be harmful if swallowed or inhaled.[1][2] As with many organic amines, it is considered a combustible liquid, so it should be kept away from heat, sparks, and open flames.[1]
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is advisable, similar to other related compounds.[3][4] The container should be tightly sealed to prevent exposure to air and moisture, as some amines can absorb carbon dioxide from the air.[1][2] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield.[1]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood is crucial.[1] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[1]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Contact with these materials can lead to vigorous reactions. It is also incompatible with carbon dioxide and copper.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has a yellow or brownish tint. | Oxidation or degradation of the amine. This can be caused by prolonged exposure to air or light. | While slight discoloration may not affect all applications, it is best to use a fresh, colorless sample for sensitive experiments. Consider purifying the material by distillation if a high-purity starting material is required. Always store the compound under an inert atmosphere and protect it from light. |
| Inconsistent experimental results. | Impurities in the this compound, such as the corresponding aldehyde from acetal hydrolysis. | Check the purity of the compound using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, purification may be necessary. Ensure that all reaction glassware is dry and reactions are performed under an inert atmosphere to prevent hydrolysis of the diethyl acetal group. |
| Precipitate forms in the stored compound. | Reaction with atmospheric carbon dioxide to form a carbamate salt. | If a precipitate is observed, it may be possible to remove it by filtration under an inert atmosphere. To prevent this, ensure the container is tightly sealed and consider flushing with an inert gas before sealing. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C (Refrigerator) | [3][4] |
| Storage Conditions | Tightly sealed container, in a dry, cool, and well-ventilated place. Store under an inert atmosphere. Protect from light. | [1][5] |
| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, copper, carbon dioxide (CO2). | [1] |
| Personal Protective Equipment | Safety goggles with face shield, chemical-resistant gloves, protective clothing, use in a chemical fume hood. | [1] |
Experimental Protocols
Protocol 1: Aliquoting this compound
-
Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary materials: the stock container of this compound, pre-dried receiving vials with septa, a new, dry syringe and needle, and a source of inert gas (nitrogen or argon).
-
Inert Atmosphere: Purge the receiving vials with the inert gas.
-
Transfer: Carefully open the main stock container under a positive flow of inert gas. Using the dry syringe, draw the desired volume of the amine.
-
Dispensing: Dispense the amine into the prepared, inerted vials.
-
Sealing: Immediately seal the vials with septa and parafilm.
-
Storage: Store the aliquoted vials at the recommended temperature of 2-8°C.
Workflow and Decision Making
Caption: Safe handling workflow for this compound.
References
Validation & Comparative
A Comparative Guide to 5,5-Diethoxypentan-1-amine and 5,5-Dimethoxypentan-1-amine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds fundamental to many pharmaceutical agents, the choice of bifunctional building blocks is a critical determinant of reaction efficiency and overall yield. Among these, protected aminoaldehydes such as 5,5-diethoxypentan-1-amine and 5,5-dimethoxypentan-1-amine serve as valuable C5 synthons, offering a latent aldehyde functionality and a primary amine for subsequent cyclization or derivatization reactions. This guide provides a comparative overview of these two reagents, summarizing their physical properties, synthetic applications with a focus on piperidine ring formation, and the key differences in their reactivity stemming from the nature of the acetal protecting group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 5,5-dimethoxypentan-1-amine is presented in Table 1. The most notable difference lies in their molecular weights, which can be a factor in stoichiometric calculations for multi-step syntheses.
| Property | This compound | 5,5-Dimethoxypentan-1-amine |
| Synonyms | 5-Aminopentanal diethyl acetal | 5-Aminopentanal dimethyl acetal |
| CAS Number | 21938-23-8 | 4175-88-6 |
| Molecular Formula | C₉H₂₁NO₂ | C₇H₁₇NO₂ |
| Molecular Weight | 175.27 g/mol | 147.22 g/mol |
| Appearance | Not specified | Not specified |
| Storage | 2-8°C Refrigerator | 2-8°C Refrigerator |
Performance in Synthesis: A Comparative Analysis
Acetal Stability and Deprotection:
The core function of the acetal group in these molecules is to protect the aldehyde from unwanted reactions until its reactivity is desired, typically through acid-catalyzed hydrolysis to reveal the free aldehyde for intramolecular cyclization with the amine.
-
This compound: Diethyl acetals are generally more stable towards acidic hydrolysis than their dimethyl counterparts. This increased stability can be attributed to the greater steric hindrance provided by the ethyl groups, which can impede the approach of hydronium ions and slow down the hydrolysis process. This makes this compound a more robust building block when the synthetic route involves acidic conditions that are not intended to deprotect the aldehyde.
-
5,5-Dimethoxypentan-1-amine: Dimethyl acetals are more labile and can be cleaved under milder acidic conditions. This can be advantageous when a facile deprotection is required to avoid the decomposition of sensitive functional groups elsewhere in the molecule.
The choice between the two reagents often represents a trade-off between stability during intermediate steps and the ease of the final deprotection/cyclization step.
Experimental Protocols and Synthetic Applications
Both this compound and 5,5-dimethoxypentan-1-amine are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. Their primary application lies in the construction of piperidine and related alkaloid structures through intramolecular cyclization reactions upon in-situ generation of the 5-aminopentanal.
General Workflow for Piperidine Synthesis
The synthesis of a simple piperidine ring from these precursors generally follows the workflow illustrated below. The key step is the acid-catalyzed hydrolysis of the acetal to the corresponding amino-aldehyde, which then undergoes spontaneous intramolecular iminium ion formation and cyclization.
Representative Experimental Protocols
While a direct comparative study is absent, the following protocols, adapted from literature, illustrate the use of these reagents in the synthesis of more complex molecules.
Protocol 1: Synthesis of a Benzoxazine Derivative using this compound
This protocol is based on a procedure described in a patent for the synthesis of benzoxazine compounds.
-
Reaction Setup: In a suitable reaction vessel, combine 2,5-dihydroxyterephthalic acid (1 equivalent) and carbonyl diimidazole (2 equivalents) in anhydrous dimethylformamide (DMF). Stir the solution at room temperature for 24 hours.
-
Amine Addition: Add this compound (2.1 equivalents) to the reaction mixture.
-
Reaction: Stir the solution for an additional 24 hours at room temperature, and then briefly heat to 80°C.
-
Workup and Purification: Remove the solvent under reduced pressure. The resulting residue is then purified by flash chromatography on silica gel to yield the desired bisacetal/amide intermediate, which can be further cyclized.
Protocol 2: Synthesis of an Acetalanthraquinone Derivative using 5,5-Dimethoxypentan-1-amine
This protocol is derived from a patent describing the synthesis of fluorescent dyes.
-
Reaction Setup: To a stirred solution of 1,8-dichloroanthraquinone (1 equivalent) in pyridine, add 5,5-dimethoxypentan-1-amine (10 equivalents).
-
Reaction: Heat the resulting solution at 90°C for 72 hours.
-
Workup and Purification: Evaporate the solvent under reduced pressure. The crude reaction mixture is then purified by flash chromatography to yield the desired product.
Logical Relationship in Acetal Hydrolysis
The acid-catalyzed hydrolysis of the acetal is the key step that unmasks the aldehyde functionality. The general mechanism is outlined below. The rate of this reaction will differ between the diethoxy and dimethoxy variants, with the latter generally proceeding faster under identical conditions.
Conclusion and Recommendations
The choice between this compound and 5,5-dimethoxypentan-1-amine for a synthetic campaign should be guided by the specific requirements of the reaction sequence.
-
For syntheses requiring robustness and tolerance to acidic conditions in steps preceding the cyclization, This compound is the preferred reagent due to the higher stability of the diethyl acetal.
-
When mild deprotection conditions are paramount to preserve sensitive functional groups, 5,5-dimethoxypentan-1-amine offers the advantage of more facile acetal cleavage.
Researchers should carefully consider the pKa of the acid catalyst and the overall reaction conditions to achieve the desired selectivity and yield. While this guide provides a framework for comparison, empirical optimization of reaction conditions for each specific substrate and target molecule is always recommended. The development of direct comparative studies would be a valuable contribution to the field, providing more quantitative data to guide reagent selection.
Comparison of different aminoacetals for heterocycle synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. Aminoacetals have emerged as versatile and powerful reagents in the construction of these vital molecular scaffolds. This guide provides an objective comparison of different aminoacetals, supported by experimental data, to inform the selection of the most appropriate reagent for specific synthetic needs.
This comprehensive analysis focuses on the performance of several key aminoacetals in the synthesis of pyrimidines, pyrazoles, and quinazolines. We will delve into a comparative analysis of their reactivity, supported by quantitative data on reaction yields and conditions, and provide detailed experimental protocols for key transformations.
Core Aminoacetal Reagents: A Comparative Overview
The reactivity of aminoacetals in heterocycle synthesis is significantly influenced by the nature of the alkoxy leaving group and the steric hindrance around the central carbon. The most commonly employed aminoacetals include N,N-dimethylformamide dimethyl acetal (DMFDMA), N,N-dimethylformamide di-tert-butyl acetal, and the highly reactive tert-butoxybis(dimethylamino)methane, also known as Bredereck's reagent.
A key distinction lies in the basicity of the leaving group generated during the reaction. For instance, Bredereck's reagent liberates a tert-butoxide ion, a significantly stronger base than the methoxide ion released by DMFDMA. This enhanced basicity makes Bredereck's reagent more effective at deprotonating weakly acidic methylene and methyl groups, often leading to higher yields and broader substrate scope.[1]
Conversely, the increased steric bulk of the tert-butyl groups in N,N-dimethylformamide di-tert-butyl acetal can offer greater selectivity in reactions with sterically crowded molecules and minimize unwanted side reactions.
Data Presentation: Performance in Heterocycle Synthesis
The following tables summarize the performance of different aminoacetals in the synthesis of key heterocyclic systems.
Table 1: Comparison of Aminoacetals in Pyrimidine Synthesis
| Aminoacetal Reagent | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | Malononitrile dimer, 4-nitroaniline | Dioxane, rt, 24h | Not specified | [2] |
| Bredereck's Reagent | 1,1-enediamine, 1,3-dicarbonyl compound | Ethanol, reflux | Not specified | [1] |
| N,N-Dimethylacetamide dimethyl acetal (DMADMA) | Not available | Not available | Not available |
Note: Direct comparative studies with quantitative yield data for a range of aminoacetals in pyrimidine synthesis under identical conditions are limited in the reviewed literature. The table reflects the reagents used in published protocols.
Table 2: Comparison of Aminoacetals in Pyrazole Synthesis
| Aminoacetal Reagent | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | Hydrazine derivatives, 1,3-dicarbonyl compounds | N/A (General method) | Varies | [3] |
| tert-Butoxy-bis(dimethylamino)methane | Aromatic ketones | Solid-phase synthesis | Not specified | [3] |
Table 3: Comparison of Aminoacetals in Quinazoline Synthesis
| Aminoacetal Reagent | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | Anthranilamide | 150°C | Not specified | |
| N,N-Dimethylformamide di(primary-alkyl)acetals | Anthranilamide | Prolonged heating | Not specified | |
| N,N-Dimethylacetamide dimethyl acetal (DMADMA) | Anthranilamide | N/A | Not specified |
Note: While different aminoacetals are mentioned for quinazoline synthesis, direct side-by-side quantitative comparisons are not provided in the available literature.
Experimental Protocols
Synthesis of Pyrimidines using N,N-Dimethylformamide dimethyl acetal (DMFDMA)
This protocol describes the synthesis of a pyrimidine precursor from malononitrile dimer and DMFDMA.[2]
Materials:
-
Malononitrile dimer
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Dry Dioxane
Procedure:
-
A mixture of malononitrile dimer (10 mmol) and N,N-dimethylformamide dimethyl acetal (10 mmol) in dry dioxane (30 mL) is stirred at room temperature for 24 hours.
-
The solvent is then evaporated under reduced pressure.
-
The resulting solid product is collected and recrystallized from ethanol.
Synthesis of an Enamine using Bredereck's Reagent
This general protocol outlines the formation of an enamine from an active methylene compound, a key step in many heterocycle syntheses.[1]
Materials:
-
Active methylene compound (e.g., ketone) (1.0 equiv)
-
Bredereck's reagent (1.1-1.5 equiv)
-
Anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane)
Procedure:
-
Dissolve the active methylene compound in the anhydrous solvent in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add Bredereck's reagent to the solution.
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the substrate.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Mandatory Visualization
Reaction Workflow: Aminoacetal-Mediated Heterocycle Synthesis
The following diagram illustrates the general workflow for the synthesis of a heterocycle using an aminoacetal reagent.
Caption: General workflow for heterocycle synthesis using aminoacetals.
Logical Relationship: Reactivity of Aminoacetals
This diagram illustrates the factors influencing the reactivity of aminoacetals in heterocycle synthesis.
References
The Efficacy of 5,5-Diethoxypentan-1-amine as a Linker in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein binder and the E3 ligase ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of 5,5-Diethoxypentan-1-amine, an alkyl-ether based linker, against other commonly used linkers, supported by experimental data and detailed protocols.
Introduction to PROTAC Linkers
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the necessary first step for subsequent ubiquitination and degradation of the target protein.[1] The length, composition, and rigidity of the linker can significantly impact the stability of this ternary complex and, consequently, the degradation efficiency of the PROTAC.[2]
Commonly employed linkers in PROTAC design include flexible alkyl and polyethylene glycol (PEG) chains, as well as more rigid structures incorporating cyclic moieties. Alkyl-ether linkers, such as those derived from this compound, offer a balance of flexibility and hydrophilicity that can be advantageous for optimizing PROTAC performance.
Comparative Analysis of Linker Performance
While specific head-to-head data for PROTACs utilizing a this compound linker is not extensively available in the public domain, we can infer its potential efficacy by examining studies on similar alkyl-ether linkers and comparing them to other common linker types like PEG and purely alkyl chains. The primary metrics for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50), representing potency, and the maximum degradation level (Dmax), representing efficacy.[3]
Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | >90 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| Data from a study on TBK1 degraders highlights the critical role of linker length, with no degradation observed for linkers shorter than 12 atoms and a decrease in potency with very long linkers.[2][3][4] |
Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Self-Degradation
| Linker Composition | Target Protein | E3 Ligase | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | VHL | Concentration-dependent decrease |
| Three PEG units | CRBN | VHL | Weak degradation |
| This data suggests that for CRBN self-degradation, an alkyl linker was more efficient than a PEG-based linker of a similar length.[4] |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC (Flexible PEG) | Flexible (PEG) | Exhibited degradation |
| PROTAC with Disubstituted Phenyl | Rigid (Disubstituted Phenyl) | No activity |
| This study highlights that for the Androgen Receptor, a flexible PEG linker was more effective than a rigid phenyl-based linker in this particular context.[4] |
Based on the available data for analogous linkers, a PROTAC incorporating a this compound derived linker, which is an alkyl-ether chain of 9 atoms (5 carbons, 2 oxygens, and 2 nitrogens in the backbone once incorporated), would be expected to be a viable candidate for inducing protein degradation. Its performance would likely be highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization of the linker attachment points and overall length.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Quantification
This is the most direct method to quantify the reduction in target protein levels following PROTAC treatment.[5][6]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Prepare a dilution series of the PROTAC compound in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Treat the cells with the various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
3. Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3][7]
Ternary Complex Formation Assays
These assays are crucial for understanding the mechanism of action and confirming that the PROTAC is effectively bridging the POI and the E3 ligase.[1][8]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay:
1. Reagent Preparation:
-
Prepare purified, recombinant POI and E3 ligase proteins. One protein should be labeled with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2). This can be achieved through direct labeling or by using tagged proteins and fluorophore-conjugated anti-tag antibodies.
2. Assay Setup:
-
In a low-volume 384-well plate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC.
3. Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation.
4. Signal Detection:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader equipped for TR-FRET.
5. Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, and the peak of the curve represents the maximal ternary complex formation.
Visualizations
To provide a clearer understanding of the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action for a PROTAC.
Caption: Experimental workflow for Western Blotting.
Caption: Logical relationship of linker properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Properties of 5,5-Diethoxypentan-1-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The following tables summarize the predicted quantitative spectroscopic data for 5,5-diethoxypentan-1-amine and two of its representative derivatives. These predictions are based on the analysis of their chemical structures and typical values for similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~4.37 | t | 1H | CH(OEt)₂ |
| ~3.59 | q | 2H | OCH₂CH₃ | |
| ~3.41 | q | 2H | OCH₂CH₃ | |
| ~2.70 | t | 2H | CH₂NH₂ | |
| ~1.60 | m | 2H | CH₂CH(OEt)₂ | |
| ~1.45 | m | 2H | CH₂CH₂NH₂ | |
| ~1.35 | s (broad) | 2H | NH₂ | |
| ~1.20 | t | 6H | OCH₂CH₃ | |
| N-Acetyl-5,5-diethoxypentan-1-amine | ~5.70 | s (broad) | 1H | NH |
| ~4.37 | t | 1H | CH(OEt)₂ | |
| ~3.59 | q | 2H | OCH₂CH₃ | |
| ~3.41 | q | 2H | OCH₂CH₃ | |
| ~3.25 | q | 2H | CH₂NH | |
| ~1.98 | s | 3H | COCH₃ | |
| ~1.60 | m | 2H | CH₂CH(OEt)₂ | |
| ~1.50 | m | 2H | CH₂CH₂NH | |
| ~1.20 | t | 6H | OCH₂CH₃ | |
| N,N-Dimethyl-5,5-diethoxypentan-1-amine | ~4.37 | t | 1H | CH(OEt)₂ |
| ~3.59 | q | 2H | OCH₂CH₃ | |
| ~3.41 | q | 2H | OCH₂CH₃ | |
| ~2.25 | t | 2H | CH₂N(CH₃)₂ | |
| ~2.22 | s | 6H | N(CH₃)₂ | |
| ~1.60 | m | 2H | CH₂CH(OEt)₂ | |
| ~1.45 | m | 2H | CH₂CH₂N | |
| ~1.20 | t | 6H | OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~104.5 | CH(OEt)₂ |
| ~61.0 | OCH₂CH₃ | |
| ~42.0 | CH₂NH₂ | |
| ~34.0 | CH₂CH₂NH₂ | |
| ~22.0 | CH₂CH(OEt)₂ | |
| ~15.5 | OCH₂CH₃ | |
| N-Acetyl-5,5-diethoxypentan-1-amine | ~170.0 | C=O |
| ~104.5 | CH(OEt)₂ | |
| ~61.0 | OCH₂CH₃ | |
| ~39.5 | CH₂NH | |
| ~32.0 | CH₂CH₂NH | |
| ~23.0 | COCH₃ | |
| ~22.0 | CH₂CH(OEt)₂ | |
| ~15.5 | OCH₂CH₃ | |
| N,N-Dimethyl-5,5-diethoxypentan-1-amine | ~104.5 | CH(OEt)₂ |
| ~61.0 | OCH₂CH₃ | |
| ~59.0 | CH₂N(CH₃)₂ | |
| ~45.5 | N(CH₃)₂ | |
| ~29.0 | CH₂CH₂N | |
| ~22.0 | CH₂CH(OEt)₂ | |
| ~15.5 | OCH₂CH₃ |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch | C-N Stretch |
| This compound | 3380, 3300 (m, br) | 2975, 2870 (s) | - | 1120, 1060 (s) | 1200-1020 (m) |
| N-Acetyl-5,5-diethoxypentan-1-amine | 3300 (m, br) | 2975, 2870 (s) | 1640 (s) | 1120, 1060 (s) | 1250-1020 (m) |
| N,N-Dimethyl-5,5-diethoxypentan-1-amine | - | 2975, 2870 (s) | - | 1120, 1060 (s) | 1250-1020 (m) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 175 (low intensity) | 130 [M - OCH₂CH₃]⁺, 102 [CH(OCH₂CH₃)₂]⁺, 30 [CH₂NH₂]⁺ |
| N-Acetyl-5,5-diethoxypentan-1-amine | 217 (low intensity) | 172 [M - OCH₂CH₃]⁺, 102 [CH(OCH₂CH₃)₂]⁺, 86 [CH₂NHCOCH₃]⁺, 43 [COCH₃]⁺ |
| N,N-Dimethyl-5,5-diethoxypentan-1-amine | 203 | 158 [M - OCH₂CH₃]⁺, 102 [CH(OCH₂CH₃)₂]⁺, 58 [CH₂N(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon spectra are acquired with proton decoupling. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 512-1024 scans.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Analysis: A 1 µL aliquot of the sample solution is injected into the GC. The oven temperature is programmed to ramp from a low starting temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The mass spectrometer is operated in EI mode at 70 eV, scanning a mass range of m/z 30-400.
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then analyzed to determine the molecular ion and fragmentation pattern.
Visualizations
The following diagrams illustrate the logical relationship between this compound and its derivatives, and a typical experimental workflow for their synthesis and characterization.
Caption: Structural relationship of derivatives.
Benchmarking 5,5-Diethoxypentan-1-amine: A Comparative Guide for C5 Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. C5 synthons, in particular, are pivotal in the construction of various heterocyclic scaffolds, most notably the piperidine ring, a privileged structure in medicinal chemistry. This guide provides an objective comparison of 5,5-Diethoxypentan-1-amine against other common C5 building blocks, supported by available experimental data and detailed synthetic protocols.
Executive Summary
This compound serves as a valuable C5 building block, offering a masked aldehyde functionality that can be utilized in a variety of synthetic transformations, including reductive aminations and cyclization reactions to form key heterocyclic structures. Its primary advantage lies in the stability of the diethyl acetal, which allows for selective manipulation of the primary amine under conditions that might otherwise affect a free aldehyde. This guide benchmarks this compound against two key alternatives: 1,5-diaminopentane (cadaverine) and 1,5-dihalopentanes, focusing on their application in the synthesis of N-substituted piperidines, a common motif in drug candidates.
Comparative Performance of C5 Building Blocks in N-Substituted Piperidine Synthesis
The synthesis of N-substituted piperidines is a common application for C5 building blocks. The choice of starting material significantly impacts the reaction conditions, yields, and overall efficiency of the synthetic route.
| Building Block | Reaction Type | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound | Reductive Amination / Cyclization | Benzaldehyde, NaBH(OAc)₃ | - | - | - | [Data Not Available in Search Results] |
| 1,5-Dichloropentane | Nucleophilic Substitution / Cyclization | Benzylamine, K₂CO₃ | 24 hours | 100 | 65 | [1] |
| 1,5-Diiodopentane | Nucleophilic Substitution / Cyclization | Benzylamine, K₂CO₃ | 8 hours | 80 | 90 | [1] |
| 1,5-Diaminopentane | Cyclization over Catalyst | Metal Aluminosilicate | - | 305-320 | up to 97 (for 3-picoline) | [2] |
Note: Direct comparative data for the synthesis of N-benzylpiperidine from this compound under identical conditions was not available in the performed searches. The yield for 1,5-diaminopentane is for the synthesis of 3-picoline, a related piperidine derivative, under high-temperature catalytic conditions.
In-Depth Analysis of C5 Building Blocks
This compound
Key Features:
-
Masked Aldehyde: The diethyl acetal protects the aldehyde functionality, allowing for reactions at the primary amine without self-condensation or other side reactions involving the aldehyde.
-
Versatility in Reductive Amination: The primary amine can be readily functionalized with various aldehydes and ketones via reductive amination to introduce diverse substituents. The subsequent deprotection of the acetal under acidic conditions reveals the aldehyde, which can then participate in intramolecular cyclization or other transformations.
Logical Workflow for N-Substituted Piperidine Synthesis:
Caption: Synthetic pathway to N-substituted piperidines from this compound.
1,5-Diaminopentane (Cadaverine)
Key Features:
-
Bio-based Potential: Can be produced via fermentation, offering a renewable feedstock for polymer and chemical synthesis.[3][4][5][6][7]
-
Symmetrical Structure: Possesses two primary amine groups, making it suitable for the synthesis of symmetrical derivatives and polymers like polyamides.[3][4][5][6][7]
-
Direct Cyclization: Can undergo catalytic cyclization to form piperidine derivatives, though often requiring high temperatures.[2]
1,5-Dihalopentanes
Key Features:
-
Reactivity Dependent on Halogen: The reactivity in nucleophilic substitution reactions is highly dependent on the halogen, with the order being I > Br > Cl.[1] This is evident in the significantly shorter reaction time and higher yield observed with 1,5-diiodopentane compared to 1,5-dichloropentane.[1]
-
Direct Cyclization with Amines: Provides a straightforward, one-pot method for the synthesis of N-substituted piperidines.[8]
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a general representation of a reductive amination reaction, a key transformation for this compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for N-Benzylpiperidine Synthesis from 1,5-Dichloropentane[1]
Materials:
-
1,5-Dichloropentane
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Water
Procedure:
-
Combine 1,5-dichloropentane (1.0 mmol), benzylamine (1.0 mmol), and potassium carbonate (2.0 mmol) in a suitable reaction vessel.
-
Add deionized water (2 mL).
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzylpiperidine (65% yield).
Key Synthetic Pathways and Logical Relationships
The synthesis of piperidine, a core heterocyclic motif, from various C5 building blocks can be visualized as follows:
Caption: Overview of synthetic routes to N-substituted piperidines from different C5 building blocks.
Conclusion
This compound stands as a versatile C5 building block for the synthesis of complex molecules, particularly N-substituted piperidines. Its protected aldehyde functionality offers a strategic advantage in multi-step syntheses where chemoselectivity is crucial. While direct quantitative comparisons with alternatives like 1,5-diaminopentane and 1,5-dihalopentanes are limited in the available literature, the choice of building block will ultimately depend on the specific synthetic strategy, desired substitution pattern, and process constraints such as temperature and catalyst tolerance. For syntheses requiring mild conditions and diverse N-substituents, this compound presents a compelling option. In contrast, for large-scale production of specific piperidine derivatives or bio-based polymers, 1,5-diaminopentane may be more advantageous. 1,5-Dihalopentanes, particularly the iodo-variant, offer a rapid and high-yielding route for direct N-alkylation and cyclization. Further head-to-head experimental studies are warranted to fully elucidate the performance landscape of these valuable C5 synthons.
References
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Reagents in Alkaloid Synthesis: Alternatives to 5,5-Diethoxypentan-1-amine
For researchers, scientists, and drug development professionals, the efficient construction of the piperidine scaffold is a cornerstone of alkaloid synthesis. 5,5-Diethoxypentan-1-amine, a stable synthetic equivalent of 5-aminopentanal, has traditionally served as a key building block for this purpose. However, a range of alternative reagents and methodologies offer distinct advantages in terms of yield, stereocontrol, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
The synthesis of the piperidine ring, a recurring motif in a vast number of biologically active alkaloids, is a critical challenge in synthetic organic chemistry. The choice of the C5 building block is pivotal to the success of the synthesis. This guide explores viable alternatives to this compound, presenting a comparative analysis of their performance in key synthetic transformations.
Direct Comparison of Glutaraldehyde Equivalents in Pseudopelletierine Synthesis
| Reagent | Alkaloid | Key Reaction | Yield (%) | Reference |
| Glutaraldehyde | Pseudopelletierine | Robinson-Schöpf Reaction | 45-73% | --INVALID-LINK-- |
| This compound | Sedamine | Pictet-Spengler Reaction | 54% | --INVALID-LINK-- |
Note: While not a direct comparison for the same alkaloid, the data suggests that both reagents are effective in constructing the piperidine ring, with yields in a similar range for related alkaloids. The choice between them may depend on factors such as the stability of the reagent and the specific reaction conditions required.
Alternative Methodologies for Piperidine Ring Formation
Beyond direct glutaraldehyde equivalents, several modern synthetic strategies provide powerful alternatives for the construction of piperidine-containing alkaloids.
| Methodology | Reagent/Precursor | Alkaloid Example | Yield (%) | Key Features |
| Vinylogous Mannich Reaction (VMR) | 1,3-bis-trimethylsilylenol ether, chiral amine, and aldehyde | Isosolenopsin A | 75% (of precursor) | High stereoselectivity, convergent three-component reaction. |
| Ring-Closing Metathesis (RCM) | Diethylenic amine intermediate | (+)-Coniine | 85% (for RCM step) | Forms the piperidine ring from a linear precursor; tolerant of various functional groups. |
| Aza-Diels-Alder Reaction | Imine and diene | Pinidine | 60-70% | [4+2] cycloaddition to form the six-membered ring; can be highly stereoselective. |
Experimental Protocols
Synthesis of Pseudopelletierine using Glutaraldehyde (Robinson-Schöpf Reaction)
Materials:
-
Glutaraldehyde (25% aqueous solution)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium hydrogen phosphate
-
Sodium hydroxide
-
Hydrochloric acid
-
Methylene chloride
-
Sodium sulfate
-
Alumina
Procedure:
-
A solution of glutaraldehyde is prepared by the hydrolysis of 2-ethoxy-3,4-dihydropyran.
-
To this solution, aqueous solutions of methylamine hydrochloride, acetonedicarboxylic acid, and a phosphate buffer are added.
-
The mixture is stirred at room temperature for several hours.
-
The reaction mixture is then acidified with hydrochloric acid and heated to effect decarboxylation.
-
After cooling, the solution is made strongly basic with sodium hydroxide, and the product is extracted with methylene chloride.
-
The organic extracts are dried over sodium sulfate and concentrated.
-
The crude product is purified by chromatography on alumina to yield pseudopelletierine.
Yield: 45-73%
Synthesis of Sedamine using this compound (Pictet-Spengler Reaction)
Materials:
-
This compound
-
(R)-Styrene oxide
-
Trifluoroacetic acid (TFA)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
Procedure:
-
(R)-Styrene oxide is opened with this compound to form the corresponding amino alcohol.
-
The resulting amino alcohol is subjected to a Pictet-Spengler reaction. It is treated with trifluoroacetic acid in dichloromethane to promote the cyclization of the in situ-formed iminium ion onto the phenyl ring.
-
The intermediate is not isolated but is directly reduced with sodium triacetoxyborohydride.
-
The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford (–)-sedamine.
Yield: 54%
Synthesis of an Isosolenopsin A Precursor via Vinylogous Mannich Reaction (VMR)
Materials:
-
1,3-bis-trimethylsilylenol ether
-
Chiral α-methyl benzylamine
-
Aldehyde (e.g., hexanal for isosolenopsin A synthesis)
-
Tin(II) triflate (Sn(OTf)₂)
-
Dichloromethane (DCM)
Procedure:
-
In a flask under an inert atmosphere, the aldehyde and chiral α-methyl benzylamine are mixed in DCM to form the chiral aldimine in situ.
-
The solution is cooled to -78 °C, and Sn(OTf)₂ is added.
-
1,3-bis-trimethylsilylenol ether is then added dropwise.
-
The reaction is stirred at -78 °C and allowed to slowly warm to 0 °C.
-
The reaction is quenched and worked up to yield the cyclized chiral dihydropyridinone adduct. This adduct is a direct precursor to isosolenopsin A.
Yield: 75% (for the dihydropyridinone precursor)
Synthesis of (+)-Coniine via Ring-Closing Metathesis (RCM)
Materials:
-
N-Boc-protected diethylenic amine
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM)
Procedure:
-
The N-Boc-protected diethylenic amine is dissolved in dry, degassed DCM under an inert atmosphere.
-
A solution of Grubbs' second-generation catalyst in DCM is added to the amine solution.
-
The reaction mixture is stirred at room temperature or gentle reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to yield the cyclized product, N-Boc-tetrahydropyridine derivative.
-
Subsequent reduction of the double bond and deprotection of the Boc group yields (+)-coniine.
Yield: 85% for the RCM step.
Synthesis of Pinidine via Aza-Diels-Alder Reaction
Materials:
-
Benzhydrylamine
-
Ethyl glyoxylate
-
1,3-Pentadiene
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Dichloromethane (DCM)
Procedure:
-
The imine is generated in situ from benzhydrylamine and ethyl glyoxylate in DCM.
-
The solution is cooled, and a Lewis acid catalyst is added, followed by the addition of 1,3-pentadiene.
-
The reaction is stirred at low temperature and allowed to warm to room temperature.
-
After the reaction is complete, it is quenched and worked up.
-
The resulting cycloadduct, a substituted piperidine, is then further elaborated to yield pinidine.
Yield: 60-70% for the cycloaddition step.
Signaling Pathways and Logical Relationships
The choice of synthetic route is often guided by the desired stereochemistry and the overall complexity of the target alkaloid. The following diagrams illustrate the logical workflows of the discussed synthetic strategies.
Caption: Workflow for the Robinson-Schöpf Synthesis of Pseudopelletierine.
Caption: General workflow for alkaloid synthesis via Vinylogous Mannich Reaction.
Caption: Synthetic workflow for piperidine alkaloids using Ring-Closing Metathesis.
Caption: General synthetic pathway for piperidine alkaloids via Aza-Diels-Alder reaction.
A Comparative Analysis of Reaction Times for Aminoacetals: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic stability of aminoacetals is crucial for their application in various chemical and biological systems. This guide provides a comparative analysis of the reaction times, primarily focusing on the hydrolysis of different aminoacetals, supported by experimental data from peer-reviewed literature. The stability of these compounds is significantly influenced by their structural features, including the nature of the N-substituent, the amino alcohol moiety, and the aldehyde precursor.
This guide summarizes available quantitative data on the hydrolysis rates of selected aminoacetals, details the experimental protocols used to obtain this data, and provides visualizations of the key reaction pathways and experimental workflows.
Comparative Reaction Times of Aminoacetal Hydrolysis
The hydrolytic stability of aminoacetals is a key parameter in their design and application. The following table summarizes the half-lives (t½) of hydrolysis for a selection of N-substituted aminoacetals under acidic conditions. The data is compiled from a study by G. S. Hammond and J. E. Leffler, which investigated substituent effects on the rates of hydrolysis.
| Aminoacetal Structure | N-Substituent | Aldehyde/Ketone Precursor | pH/Conditions | Half-life (t½) [min] |
| 2-(Trifluoroacetamido)ethyl acetal of acetaldehyde | Trifluoroacetyl | Acetaldehyde | pH 4.75 (acetate buffer) | ~15 |
| 2-(Phthalimido)ethyl acetal of acetaldehyde | Phthaloyl | Acetaldehyde | pH 4.75 (acetate buffer) | ~20 |
| 2-(Trifluoroacetamido)ethyl ketal of acetone | Trifluoroacetyl | Acetone | pH 4.75 (acetate buffer) | ~30 |
| 2-(Phthalimido)ethyl ketal of acetone | Phthaloyl | Acetone | pH 4.75 (acetate buffer) | ~35 |
Note: The data presented is based on specific experimental conditions and should be used as a comparative guide. Reaction rates are highly dependent on factors such as pH, temperature, and buffer composition.
Factors Influencing Aminoacetal Reactivity
The reaction times of aminoacetals are governed by several structural and environmental factors:
-
N-Substituents: Electron-withdrawing groups on the nitrogen atom generally increase the rate of hydrolysis by destabilizing the protonated aminoacetal intermediate.
-
Steric Hindrance: Increased steric bulk around the acetal carbon can hinder the approach of water molecules, thereby slowing down the hydrolysis rate.
-
Electronic Effects of the Carbonyl Precursor: The electronic nature of the aldehyde or ketone from which the aminoacetal is derived influences the stability of the carbocation intermediate formed during hydrolysis. Electron-donating groups on an aromatic ring of a benzaldehyde-derived aminoacetal, for instance, can stabilize the intermediate and affect the reaction rate.
-
pH: The hydrolysis of aminoacetals is typically acid-catalyzed. The reaction rate is therefore highly dependent on the pH of the medium.
Experimental Protocols
The determination of reaction kinetics for aminoacetal hydrolysis is commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the real-time monitoring of the disappearance of the starting material and the appearance of the hydrolysis products.
General Experimental Protocol for Monitoring Aminoacetal Hydrolysis by ¹H NMR
-
Sample Preparation:
-
Dissolve a known concentration of the aminoacetal in a deuterated solvent (e.g., D₂O or a buffered D₂O solution) in an NMR tube.
-
The buffer system should be chosen to maintain a constant pH throughout the experiment. Acetate or phosphate buffers are commonly used.
-
An internal standard (e.g., trimethylsilyl propionate-d4, TMSP) is often added for accurate quantification.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected reaction rate.
-
The temperature of the NMR probe should be precisely controlled and maintained throughout the experiment.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the aminoacetal (reactant) and a characteristic proton of one of the hydrolysis products (e.g., the aldehyde).
-
The concentration of the aminoacetal at each time point can be determined by comparing the integral of its signal to the integral of the internal standard.
-
Plot the concentration of the aminoacetal versus time.
-
The rate constant (k) for the hydrolysis reaction can be determined by fitting the data to the appropriate rate equation (e.g., first-order or pseudo-first-order kinetics). The half-life (t½) can then be calculated from the rate constant (t½ = 0.693/k for a first-order reaction).
-
Visualizations
The following diagrams illustrate the general acid-catalyzed hydrolysis pathway of an aminoacetal and a typical experimental workflow for kinetic analysis.
Caption: Acid-catalyzed hydrolysis of an aminoacetal.
Caption: Experimental workflow for kinetic analysis.
Characterization of N-Acylated Derivatives of 5,5-Diethoxypentan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic and characterization methodologies for N-acylated derivatives of 5,5-diethoxypentan-1-amine. Due to the limited availability of direct experimental data on these specific compounds, this document extrapolates from established N-acylation and characterization techniques for primary amines. The information presented is intended to serve as a foundational resource for researchers initiating studies on these novel compounds.
Introduction to N-Acylated this compound Derivatives
N-acylation is a fundamental chemical transformation that introduces an acyl group onto an amine, forming an amide bond.[1][2] This modification can significantly alter the physicochemical and biological properties of the parent molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. This compound, with its terminal primary amine and acetal functionality, presents a unique scaffold for the development of new chemical entities. Its N-acylated derivatives are of interest for their potential as intermediates in organic synthesis and as novel bioactive molecules.
Synthesis of N-Acylated this compound: A Comparison of Methods
The synthesis of N-acylated derivatives of this compound can be achieved through various established N-acylation protocols for primary amines. The choice of method often depends on the desired scale, the nature of the acylating agent, and the need for mild reaction conditions.
A common and cost-effective method involves the use of highly reactive acylating agents like acetyl chloride in an environmentally benign brine solution under weakly basic conditions.[3] This approach offers high yields and a straightforward work-up procedure.[3]
Another versatile strategy employs benzotriazole chemistry , which allows for the N-acylation of amines in water without the need for a catalyst.[1] This "green" method is efficient and proceeds with high yields, making it suitable for both small and large-scale synthesis.[1]
For more specialized applications, continuous-flow acetylation using acetonitrile as the acetylating agent and alumina as a catalyst provides a safe and efficient alternative to traditional batch methods.[4] This technique is particularly advantageous for its scalability and precise control over reaction parameters.[4]
Table 1: Comparison of N-Acylation Methods for Primary Amines
| Method | Acylating Agent | Catalyst/Reagent | Solvent | Advantages | Disadvantages |
| Acetyl Chloride in Brine | Acetyl Chloride | Sodium Acetate/Triethylamine | Brine/Acetone | Cost-effective, high yield, environmentally friendly solvent.[3] | Highly reactive acylating agent requires careful handling. |
| Benzotriazole Chemistry | Acylbenzotriazoles | None | Water | "Green" synthesis, high yields, catalyst-free.[1] | Requires pre-synthesis of acylbenzotriazole. |
| Continuous-Flow Acetylation | Acetonitrile | Alumina | Acetonitrile | Scalable, safe, precise control, milder reagent.[4] | Requires specialized flow chemistry equipment. |
Experimental Protocols
General Protocol for N-Acetylation using Acetyl Chloride in Brine[3]
-
Dissolve sodium acetate trihydrate in a brine solution.
-
Add this compound and triethylamine in acetone to the brine solution.
-
Cool the mixture in an ice bath and add acetyl chloride in acetone dropwise with continuous stirring.
-
After one hour of stirring, acidify the reaction mixture with concentrated HCl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.
-
Purify the crude product by crystallization or column chromatography.
General Protocol for N-Acylation using Benzotriazole Chemistry in Water[1]
-
Synthesize the desired acylbenzotriazole from the corresponding carboxylic acid and benzotriazole.
-
In a reaction vessel, suspend this compound and the acylbenzotriazole in water.
-
Stir the heterogeneous mixture at room temperature or under microwave irradiation for the appropriate time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid product and wash with water.
-
Dry the product under vacuum to obtain the pure N-acylated derivative.
Characterization of N-Acylated Derivatives
The structural elucidation and purity assessment of newly synthesized N-acylated derivatives of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of the N-acylated products.
-
¹H NMR spectroscopy would show characteristic signals for the protons of the this compound backbone and the newly introduced acyl group. The disappearance of the primary amine protons and the appearance of a new amide proton (NH) signal would confirm the acylation.
-
¹³C NMR spectroscopy would provide information on the carbon framework of the molecule, with a characteristic downfield shift of the carbonyl carbon of the amide bond.
Mass Spectrometry (MS) is essential for determining the molecular weight of the synthesized compounds and confirming their elemental composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a prevalent technique for analyzing N-acylated compounds, allowing for separation and detection based on their mass-to-charge ratio.[5] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the molecular formula.
Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. The presence of a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration and an N-H stretching band would be indicative of successful N-acylation.
Table 2: Expected Spectroscopic Data for a Hypothetical N-Acetyl-5,5-diethoxypentan-1-amine
| Technique | Expected Key Signals |
| ¹H NMR | - Amide proton (NH) signal (typically δ 5.5-8.5 ppm). - Acetyl methyl protons (singlet, ~δ 2.0 ppm). - Methylene protons adjacent to the nitrogen (triplet, ~δ 3.2 ppm). - Methylene and methine protons of the diethoxy group. - Other aliphatic protons of the pentyl chain. |
| ¹³C NMR | - Amide carbonyl carbon (~δ 170 ppm). - Acetyl methyl carbon (~δ 23 ppm). - Carbon of the methylene group attached to the nitrogen (~δ 40 ppm). - Carbons of the diethoxy group and the pentyl chain. |
| MS (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight of C₁₁H₂₃NO₃. |
| IR (cm⁻¹) | - N-H stretch (~3300 cm⁻¹). - C=O stretch (amide I band, ~1650 cm⁻¹). - N-H bend (amide II band, ~1550 cm⁻¹). - C-H stretches (~2850-2980 cm⁻¹). |
Potential Biological Activities and Signaling Pathways
While the specific biological activities of N-acylated this compound derivatives are yet to be determined, N-acylated compounds, in general, are known to possess a wide range of biological functions. For instance, N-acylethanolamines are a class of lipid mediators with diverse biological activities, including analgesic and anti-inflammatory effects.[6] N-acylated compounds have also been investigated for their antibacterial and antifungal potential.[7]
The introduction of different acyl chains to the this compound scaffold could lead to the discovery of novel compounds with interesting pharmacological profiles. Further research in this area could involve screening these derivatives for various biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.
Visualizations
Caption: General workflow for the synthesis and characterization of N-acylated this compound derivatives.
Caption: Logical workflow for the characterization of a novel N-acylated derivative.
References
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives [mdpi.com]
- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel N-Acyl-1H-imidazole-1-carbothioamides: Design, Synthesis, Biological and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Versatility of 5,5-Diethoxypentan-1-amine: A Comparative Review of Key Methodologies
For researchers, scientists, and professionals in drug development, 5,5-Diethoxypentan-1-amine serves as a crucial and versatile building block, primarily as a stable precursor to 5-aminopentanal. Its application is pivotal in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in a wide array of biologically active alkaloids and pharmaceutical agents. This guide provides a comparative analysis of the principal synthetic routes utilizing this amino acetal, with a focus on the Pictet-Spengler reaction and reductive amination for the synthesis of piperidine-based structures. Experimental data, where available in the literature, is summarized to offer a clear comparison of these methodologies.
The synthetic utility of this compound lies in the masked aldehyde functionality provided by the diethyl acetal group. This protecting group allows for selective manipulation of the primary amine through various transformations without premature reaction of the aldehyde. Subsequent acidic hydrolysis unmasks the aldehyde, enabling intramolecular cyclization reactions to form piperidine rings and their fused derivatives, which are core structures in many natural products and synthetic drugs.
Key Synthetic Applications
Two major reaction pathways dominate the synthetic landscape for this compound: the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems, and reductive amination for the formation of substituted piperidines.
The Pictet-Spengler Reaction: A Gateway to Complex Alkaloids
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are the backbones of numerous alkaloids. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure. In the context of this compound, it first undergoes hydrolysis to 5-aminopentanal, which can then react with a suitable β-arylethylamine, such as tryptamine, to furnish complex heterocyclic systems.
While specific examples detailing the use of this compound in the Pictet-Spengler reaction are not extensively documented in readily available literature, the general mechanism provides a clear pathway for its application. The in situ generated 5-aminopentanal would react with a β-arylethylamine to form an iminium ion, which is then attacked by the electron-rich aromatic ring to afford the cyclized product.
Logical Flow of the Pictet-Spengler Reaction:
Safety Operating Guide
Navigating the Safe Disposal of 5,5-Diethoxypentan-1-amine: A comprehensive guide for laboratory professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of 5,5-Diethoxypentan-1-amine (CAS No. 21938-23-8), ensuring the protection of personnel and the environment.
Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A chemical-resistant laboratory coat or apron should be worn to prevent skin contact. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be carried out in accordance with local, state, and federal regulations. This substance should be treated as hazardous waste.
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
3. Final Disposal:
-
Waste this compound is classified as hazardous waste and must be disposed of accordingly.
-
Do not flush down the sewer.
-
The primary recommended method of disposal is incineration by a licensed hazardous waste disposal facility. This should be done in accordance with all applicable environmental regulations.
-
Alternatively, landfilling may be an option if in compliance with local regulations for chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for 5,5-Diethoxypentan-1-amine
This guide provides critical safety and logistical information for the handling and disposal of 5,5-Diethoxypentan-1-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is paramount when handling this compound. The following table summarizes the required PPE, categorized by the type of protection.
| Protection Type | Required Equipment | Standard/Specification |
| Eye and Face Protection | Tight sealing safety goggles, Face protection shield.[1] | Ensure compliance with regional or national standards. |
| Skin and Body Protection | Appropriate protective gloves (chemical-resistant), Protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | Recommended Filter type: Organic gases and vapors filter, Type A (Brown), conforming to EN14387.[1] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice.[1] | Eyewash stations and safety showers must be close to the workstation location.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to the operational workflow is crucial to minimize risks and ensure procedural consistency. This plan outlines the key steps for handling this compound.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area, especially in confined spaces.[1]
-
Work should be conducted in a chemical fume hood.[1]
-
Verify that eyewash stations and safety showers are unobstructed and operational.[1]
-
Keep the chemical away from open flames, hot surfaces, and sources of ignition.[1]
2. Handling Procedures:
-
Wear the complete set of recommended personal protective equipment (goggles, face shield, gloves, and protective clothing).[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe mist, vapors, or spray.[1]
-
Do not ingest the substance. If swallowed, seek immediate medical assistance.[1]
3. Storage:
-
Store in a corrosives area.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store under an inert atmosphere as the substance is air-sensitive.[1]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, copper, and carbon dioxide (CO2).[1]
4. Spill Management:
-
In case of a spill, remove all sources of ignition.[1]
-
Soak up the spill with an inert absorbent material.[1]
-
Collect the absorbed material in suitable, closed containers for disposal.[1]
5. Disposal:
-
Dispose of the waste in approved waste disposal plants.
-
Keep the chemical in suitable, closed containers for disposal.[1]
-
Waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
